2-Bromo-1-iodo-3-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-iodo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVDXMFOLMWGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635284 | |
| Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74128-84-0 | |
| Record name | 2-Bromo-1-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Bromo-1-iodo-3-methoxybenzene
CAS Number: 74128-84-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic utility of 2-Bromo-1-iodo-3-methoxybenzene. This dihalogenated aromatic compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Core Chemical Data
The quantitative physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.
| Property | Value | Unit |
| Molecular Formula | C₇H₆BrIO | |
| Molecular Weight | 312.93 | g/mol |
| Purity | ≥97% | |
| Storage Temperature | 4 | °C |
| TPSA (Topological Polar Surface Area) | 9.23 | Ų |
| LogP | 3.0623 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 |
Table 1: Physicochemical Properties of this compound [1]
| Identifier | Value |
| CAS Number | 74128-84-0 |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-3-iodoanisole |
| SMILES | COC1=C(Br)C(I)=CC=C1 |
| InChI Key | BBVDXMFOLMWGNB-UHFFFAOYSA-N |
Table 2: Chemical Identifiers for this compound [1]
Synthetic Applications & Reactivity
This compound is a valuable intermediate for creating complex organic molecules. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions. This allows for regioselective functionalization, where the iodine atom can be selectively replaced while the bromine atom remains available for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for efficiently building molecular complexity.
Key reactions for this molecule include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
Experimental Protocols
Representative Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an aryl boronic acid at the 1-iodo position of this compound, leaving the 2-bromo position intact for potential further functionalization.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Toluene
-
Degassed Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and S-Phos to a reaction vial. Add a portion of the anhydrous toluene and stir for 15-20 minutes.
-
Reaction Setup: To a separate, dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio) to the flask via syringe. Then, add the pre-formed catalyst solution.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath or heating block set to a temperature typically between 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-bromo-3-methoxy-biphenyl derivative.
Visualizations
The following diagrams illustrate the conceptual and practical workflows associated with the use of this compound in organic synthesis.
Figure 1: Conceptual diagram of regioselective cross-coupling.
Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
"2-Bromo-1-iodo-3-methoxybenzene" molecular weight
An In-depth Technical Guide on the Molecular Weight of 2-Bromo-1-iodo-3-methoxybenzene
This document provides a detailed overview of the molecular weight of the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Formula
This compound is an aromatic organic compound. Its chemical structure consists of a benzene ring substituted with a bromine atom, an iodine atom, and a methoxy group.
-
Systematic Name: this compound
-
Synonym: 2-Bromo-3-iodoanisole[1]
The molecular formula indicates that each molecule of this compound contains seven carbon atoms, six hydrogen atoms, one bromine atom, one iodine atom, and one oxygen atom.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights of the elements present in this compound are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Iodine (I): 126.904 u
-
Oxygen (O): 15.999 u
The molecular weight is calculated as follows:
(7 x 12.011) + (6 x 1.008) + (1 x 79.904) + (1 x 126.904) + (1 x 15.999) = 312.93 g/mol
This calculated value is consistent with the molecular weight provided by chemical suppliers.[1][2][3]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₇H₆BrIO |
| Molar Mass | 312.93 g/mol |
| CAS Number | 74128-84-0 |
Visualization of the Chemical Structure
The structural formula of this compound can be represented as a logical relationship between its constituent atoms. The following diagram illustrates this structure.
Caption: Skeletal structure of this compound.
Experimental Protocols
The determination of the molecular weight of a pure chemical compound like this compound is typically achieved through calculation based on its molecular formula, which is confirmed by analytical techniques such as mass spectrometry. As this is a fundamental chemical property, detailed experimental protocols for its determination are not typically published in the context of a technical guide on the compound itself. The value is considered a standard reference point.
Signaling Pathways
Signaling pathways are relevant to the biological activity of a compound. As this document focuses solely on the molecular weight of this compound, a physical property, information on signaling pathways is not applicable.
References
An In-depth Technical Guide to 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-iodo-3-methoxybenzene, a versatile intermediate in organic synthesis. This document is intended for use by researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Chemical Properties
This compound, with the CAS number 74128-84-0, is a halogenated aromatic compound.[1] Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and a methoxy group. This arrangement of functional groups provides multiple reactive sites for further chemical transformations.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| CAS Number | 74128-84-0 | [1] |
| Synonyms | 2-Bromo-3-iodoanisole | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |
| logP | 3.0623 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Reactivity
This compound serves as a valuable building block in the synthesis of complex organic molecules.[3] Its utility stems from the presence of two different halogen atoms, bromine and iodine, which exhibit differential reactivity in cross-coupling reactions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond.[4][5] This allows for selective functionalization at the iodine-bearing position.
A plausible synthetic route to this compound could start from 2-bromo-3-methoxyaniline, proceeding through a Sandmeyer reaction to introduce the iodine atom. The general workflow for such a synthesis is depicted below.
Experimental Protocols: Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] These reactions are fundamental for the formation of carbon-carbon bonds.
General Considerations for Cross-Coupling Reactions
-
Inert Atmosphere: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen.[6]
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8]
Reaction Scheme:
Ar-X + R-B(OR')₂ --(Pd catalyst, base)--> Ar-R
Experimental Protocol:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).[7]
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).[9][10]
-
Heat the reaction mixture with stirring for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[6]
Heck Reaction
The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[11]
Reaction Scheme:
Ar-X + R-CH=CH₂ --(Pd catalyst, base)--> Ar-CH=CH-R
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or NaOAc).[12][13]
-
Add a suitable solvent such as DMF, NMP, or dioxane.[14]
-
Heat the mixture (typically >100 °C) until the starting material is consumed, as monitored by an appropriate analytical technique.[14]
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The product is isolated from the organic phase and purified, usually by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[15]
Reaction Scheme:
Ar-X + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> Ar-C≡C-R
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), a copper(I) co-catalyst (e.g., CuI, 2-4 mol%), and a base (e.g., Et₃N).[9]
-
Stir the reaction at room temperature or with gentle heating until completion.[5]
-
The reaction is typically quenched with water or an aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is generally achieved by column chromatography.[5]
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For a related isomer, 2-bromo-1-iodo-4-methoxybenzene, the following hazard statements have been noted:
-
H315: Causes skin irritation[16]
-
H319: Causes serious eye irritation[16]
-
H335: May cause respiratory irritation[16]
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its differential halogen reactivity allows for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of complex molecular architectures in drug discovery and materials science. The experimental protocols provided herein serve as a general guide and may require optimization for specific substrates and reaction conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. 2-Bromo-1-iodo-4-methoxybenzene | C7H6BrIO | CID 49757975 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-iodo-3-methoxybenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. This document details the chemical properties, a plausible synthetic route, and the necessary experimental protocols.
Compound Profile
This compound , also known as 2-Bromo-3-iodoanisole, is a polysubstituted benzene derivative. Its structure, featuring bromine and iodine atoms at positions 2 and 1 respectively, and a methoxy group at position 3, offers multiple reactive sites for further functionalization. This makes it a valuable building block in medicinal chemistry and materials science.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 74128-84-0 | [3] |
| Molecular Formula | C₇H₆BrIO | [3] |
| Molecular Weight | 312.93 g/mol | [3] |
| Appearance | Faint to light brown powder | [2] |
| Melting Point | 63-65 °C | [2] |
| Storage | 4°C, protect from light | [3] |
Synthetic Pathway: Electrophilic Aromatic Iodination
The synthesis of this compound can be achieved through the electrophilic iodination of 3-bromoanisole. The methoxy group is an ortho-, para-directing activating group. Therefore, direct iodination of 3-bromoanisole is expected to yield a mixture of products. However, the regioselectivity can be influenced by the choice of iodinating agent and reaction conditions. A plausible and commonly employed method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound based on established methods for the iodination of anisole derivatives.
Materials:
-
3-Bromoanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 3-bromoanisole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-iodosuccinimide (1.1 - 1.2 eq) portion-wise. Following the addition of NIS, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a designated period (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Aqueous Washes: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
References
An In-depth Technical Guide to the Characterization of 2-Bromo-3-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2-Bromo-3-iodoanisole is a halogenated aromatic compound with the chemical formula C₇H₆BrIO. Its structure features a methoxy group, a bromine atom, and an iodine atom attached to a benzene ring.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrIO | --INVALID-LINK--[1] |
| Molecular Weight | 312.93 g/mol | --INVALID-LINK--[1] |
| CAS Number | 74128-84-0 | --INVALID-LINK--[1] |
| Predicted LogP | 3.06 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | --INVALID-LINK-- |
Proposed Synthesis
A plausible synthetic route to 2-bromo-3-iodoanisole starts from the commercially available 2-bromoanisole. The methodology involves a directed ortho-metalation followed by iodination.
Caption: Proposed synthetic workflow for 2-Bromo-3-iodoanisole.
Experimental Protocol: Synthesis of 2-Bromo-3-iodoanisole
Materials:
-
2-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Lithiation of 2-Bromoanisole: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the 2-bromoanisole solution via cannula transfer. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-3-iodoanisole.
Predicted Spectroscopic Data
The following are predicted spectroscopic data for 2-bromo-3-iodoanisole based on known substituent effects and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.4 (dd, J ≈ 8, 1.5 Hz) | Doublet of doublets |
| ~7.2 (t, J ≈ 8 Hz) | Triplet |
| ~6.9 (dd, J ≈ 8, 1.5 Hz) | Doublet of doublets |
| ~3.9 (s) | Singlet |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br).
| m/z (Predicted) | Interpretation |
| 312, 314 | [M]⁺, [M+2]⁺ (due to Br isotopes) |
| 297, 299 | [M - CH₃]⁺ |
| 185, 187 | [M - I]⁺ |
| 233 | [M - Br]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹, Predicted) | Vibrational Mode |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic, -OCH₃) |
| 1580-1450 | C=C stretch (aromatic ring) |
| 1250-1200 | C-O stretch (aryl ether) |
| ~1050 | C-O stretch (aryl ether) |
| Below 800 | C-Br and C-I stretches |
Experimental Workflow for Characterization
The following diagram outlines the typical workflow for the characterization of a newly synthesized compound like 2-bromo-3-iodoanisole.
Caption: Standard workflow for chemical characterization.
References
Spectroscopic Profile of 2-Bromo-1-iodo-3-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-3-methoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of bromo, iodo, and methoxy functional groups on a benzene ring allows for selective functionalization, making it a valuable building block in the development of novel pharmaceutical agents and complex organic materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for data acquisition.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | d (J ≈ 8.0 Hz) | 1H | H-6 |
| ~ 7.0 - 7.2 | t (J ≈ 8.0 Hz) | 1H | H-5 |
| ~ 6.8 - 7.0 | d (J ≈ 8.0 Hz) | 1H | H-4 |
| ~ 3.9 | s | 3H | -OCH₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The aromatic protons will exhibit splitting patterns based on their coupling with adjacent protons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-3 (C-O) |
| ~ 130 - 135 | C-5 |
| ~ 125 - 130 | C-6 |
| ~ 115 - 120 | C-4 |
| ~ 110 - 115 | C-2 (C-Br) |
| ~ 90 - 95 | C-1 (C-I) |
| ~ 55 - 60 | -OCH₃ |
Note: The carbon attached to iodine (C-I) is expected to have a significantly lower chemical shift compared to the other aromatic carbons.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | -OCH₃ C-H stretch |
| 1580 - 1450 | Strong | Aromatic C=C skeletal vibrations |
| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |
| 800 - 600 | Strong | C-H out-of-plane bending |
| 600 - 500 | Medium | C-Br stretch |
| 500 - 400 | Medium | C-I stretch |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's structure.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 312/314 | High | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 297/299 | Moderate | [M - CH₃]⁺ |
| 269/271 | Moderate | [M - COCH₃]⁺ |
| 185 | Moderate | [M - I]⁺ |
| 142 | Moderate | [M - Br - I]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio. Fragmentation will likely involve the loss of the methyl group, the iodine atom, and the bromine atom.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.
-
For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used. For molecular weight determination and fragmentation analysis, an instrument with a high-resolution analyzer (e.g., TOF, Orbitrap) is preferred. Electron Ionization (EI) is a common ionization technique for this type of molecule.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).
-
Ionize the sample molecules.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or synthesized organic compound.
References
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-1-iodo-3-methoxybenzene (CAS No. 74128-84-0). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical Identification and Properties
This compound, also known as 2-Bromo-3-iodoanisole, is a halogenated aromatic compound.[1][2] Its structure, featuring bromine, iodine, and a methoxy group on a benzene ring, makes it a reactive and versatile reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki and Sonogashira couplings.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74128-84-0 | [2] |
| Molecular Formula | C7H6BrIO | [2] |
| Molecular Weight | 312.93 g/mol | [1][2] |
| Appearance | Light brown to brown crystalline solid | [1] |
| Melting Point | 46-47 °C | [2] |
| Density (Predicted) | 2.062 ± 0.06 g/cm³ | [2] |
| Synonyms | 2-Bromo-3-iodoanisole | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Hazard Pictograms:
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Wash hands thoroughly after handling.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Take off contaminated clothing and wash it before reuse.[2]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Keep away from incompatible materials and foodstuff containers.[2] Recommended storage is at room temperature.[3][4][5]
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
-
If on Skin: Wash with plenty of water.[2] If skin irritation occurs, get medical help.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2] Get medical help if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, avoid generating dust. Use appropriate PPE and contain the spill. Collect the spilled material using a method that does not generate dust (e.g., using a wet cloth or a HEPA-filtered vacuum) and place it in a suitable container for disposal.
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations.[2] The material should be sent to an appropriate treatment and disposal facility.[2]
Reactivity Profile
This compound is a reactive compound due to the presence of both bromine and iodine atoms, making it useful in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.[1] It can participate in reactions such as Grignard, Suzuki, Stille, and Kumada couplings.[6] It has been used in the synthesis of alkyl aryl ethers and diaryl ethers through a benzyne intermediate system with sodium hydride (NaH).[7][8] Caution should be exercised when mixing with strong bases like NaH, as the reaction can be vigorous.[7]
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
References
An In-depth Technical Guide to 2-Bromo-1-iodo-3-methoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-iodo-3-methoxybenzene, a halogenated anisole derivative, serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine, an iodine, and a methoxy group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of pharmaceutical research and drug development.
Introduction
Halogenated aromatic compounds are fundamental intermediates in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This compound (also known as 2-Bromo-3-iodoanisole) is a valuable reagent that allows for selective functionalization at its bromo and iodo positions, making it a sought-after precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The presence of the methoxy group can also influence the electronic properties of resulting compounds, a feature that is often exploited in the design of biologically active molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 74128-84-0 | [2] |
| Molecular Formula | C₇H₆BrIO | [2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Appearance | Not specified in literature | |
| Melting Point | 46-47 °C | |
| Boiling Point | Not specified in literature | |
| Density | Not specified in literature | |
| Solubility | Soluble in common organic solvents | Inferred |
| Storage | Store at 4°C, protect from light | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis and History
General Synthetic Approach
A common strategy for the synthesis of polysubstituted benzene derivatives involves a sequence of electrophilic aromatic substitution reactions on a suitable starting material. For this compound, a potential synthetic route could start from 3-bromoanisole. The methoxy group is an ortho-, para-director, meaning direct iodination would likely yield a mixture of isomers. Therefore, a more controlled synthesis might involve a multi-step sequence, potentially utilizing directing group strategies or metal-catalyzed halogenation to achieve the desired 1,2,3-substitution pattern.
A general workflow for the synthesis of a halogenated anisole is depicted in the following diagram.
Figure 1: General synthetic workflow for a halogenated anisole.
Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Cross-Coupling Reactions
This compound is an excellent substrate for various cross-coupling reactions, including Sonogashira, Suzuki, and Ullmann couplings. These reactions are pivotal in the construction of complex organic molecules.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at this position.
Experimental Protocol: General Procedure for Sonogashira Coupling
A general procedure for a Sonogashira coupling reaction is as follows:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF) are added the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Figure 2: Sonogashira coupling of this compound.
The Ullmann condensation is a copper-catalyzed reaction that forms a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond. This compound can participate in Ullmann-type reactions, typically reacting with alcohols, amines, or thiols.
Experimental Protocol: General Procedure for Ullmann Condensation
A general procedure for an Ullmann condensation is as follows:
-
A mixture of this compound (1.0 eq.), the nucleophile (e.g., a phenol or an amine, 1.0-1.5 eq.), a copper catalyst (e.g., CuI, Cu₂O, or copper powder, 10-100 mol%), a ligand (e.g., 1,10-phenanthroline, an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent (e.g., DMF, DMSO, pyridine) is heated at elevated temperatures (typically 100-200 °C) under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with a solvent, and filtered to remove insoluble salts.
-
The filtrate is then worked up by extraction and purified by column chromatography or recrystallization.
Figure 3: Ullmann condensation with this compound.
Role in Drug Discovery and Development
While specific examples of marketed drugs synthesized using this compound were not identified in the searched literature, its utility as a building block for pharmaceutical intermediates is evident.[1] The ability to introduce a substituted methoxyphenyl group into a molecule is significant, as this moiety is present in numerous biologically active compounds. The selective cross-coupling reactions it undergoes are fundamental to the assembly of complex drug candidates.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its distinct reactivity at the bromo and iodo positions allows for sequential and selective functionalization, providing a powerful tool for the construction of complex organic molecules. While its detailed discovery and history require further elucidation, its applications in modern synthetic chemistry, particularly in the synthesis of potential pharmaceutical agents, are clear. The experimental protocols and data presented in this guide are intended to assist researchers and scientists in leveraging the synthetic potential of this important building block.
References
Methodological & Application
Application Notes and Protocols for 2-Bromo-1-iodo-3-methoxybenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1-iodo-3-methoxybenzene as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl compounds. Such structures are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide.[1][2] Due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general low toxicity of the reagents, it has become a cornerstone of modern organic synthesis.[3][4]
Principle of Chemoselectivity
The key to the synthetic utility of this compound lies in the different bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the Suzuki coupling catalytic cycle.[2][5] This inherent difference in reactivity allows for the selective coupling of a boronic acid at the 1-position (iodine) under carefully controlled conditions, leaving the bromine at the 2-position untouched for subsequent chemical transformations.[5][6] This stepwise approach is highly efficient for creating molecular diversity from a single starting material.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound was not found in the immediate search, the following table summarizes representative reaction conditions and expected outcomes based on analogous dihalogenated aromatic systems.[7] The chemoselective mono-arylation at the iodine position is generally favored under milder conditions, while harsher conditions or prolonged reaction times can lead to di-substitution.
| Entry | Reaction Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 4-6 | 2-Bromo-3-methoxy-1,1'-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 6-8 | 2-Bromo-4'-methoxy-3-methoxy-1,1'-biphenyl |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | Et₃N | DMF/H₂O | 90 | 12 | 3-(2-Bromo-3-methoxyphenyl)pyridine |
| 4 | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 24 | 3-Methoxy-[1,1':2',1''-terphenyl] |
Experimental Protocols
Protocol 1: Chemoselective Mono-arylation of this compound
This protocol details a representative procedure for the selective Suzuki-Miyaura coupling at the C-I bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water). Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.[5]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-bromo-biaryl product.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]
This document provides detailed application notes and a comprehensive experimental protocol for the regioselective Sonogashira coupling of 2-Bromo-1-iodo-3-methoxybenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a highly selective reaction at the more reactive iodo-position.[1] This regioselectivity provides a strategic advantage in multi-step syntheses, enabling the introduction of an alkynyl moiety while preserving the bromo-substituent for subsequent cross-coupling reactions.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the arylethyne product and regenerate the palladium(0) catalyst.
Due to the higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step (reactivity order: I > Br > Cl), the Sonogashira coupling of this compound can be controlled to occur exclusively at the C-I bond.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the regioselective Sonogashira coupling of various bromo-iodoarenes with terminal alkynes, providing an expected range of yields and conditions applicable to this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |
| 2 | 1-Bromo-3-iodobenzene | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 50 | 6 | 88 |
| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (3) | Et₃N | DMF | RT | 8 | 92 |
| 4 | 2-Bromo-1-iodo-4-methylbenzene | Cyclohexylacetylene | Pd(dppf)Cl₂ (1.5) | CuI (3) | Cs₂CO₃ | Dioxane | 60 | 18 | 85 |
| 5 | 1-Bromo-2-iodo-3-fluorobenzene | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | 40 | 10 | 90 |
Experimental Protocols
This section provides a detailed methodology for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq., 2 mol%), and copper(I) iodide (0.04 eq., 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the solids, followed by the addition of anhydrous triethylamine (2.0-3.0 eq.). The mixture is stirred for 10-15 minutes at room temperature.
-
The terminal alkyne (1.1-1.2 eq.) is then added dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the triethylammonium salts, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-bromo-3-methoxy-1-(alkynyl)benzene.
Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction involving this compound.
Caption: Regioselective Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols: Regioselective Stille Coupling of 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Bromo-1-iodo-3-methoxybenzene in palladium-catalyzed Stille cross-coupling reactions. This versatile building block, featuring two different halogen atoms, allows for sequential, regioselective C-C bond formation, a critical strategy in the synthesis of complex biaryl and poly-aryl compounds for drug discovery and materials science.
Introduction
Biaryl scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active molecules.[1][2] The Stille reaction is a powerful and widely used method for the formation of C-C bonds due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[3][4][5] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound under palladium catalysis enables selective coupling at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations.[6] This sequential functionalization is highly valuable for the efficient construction of unsymmetrical biaryl compounds.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[6] This difference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[6][7] By carefully controlling reaction conditions, particularly temperature, high chemoselectivity for the iodinated position can be achieved.[8]
Key Applications
-
Sequential Cross-Coupling: The primary application of this compound is in sequential Stille coupling reactions. The initial coupling occurs selectively at the C-I bond, and a subsequent coupling reaction can be performed at the C-Br bond.
-
Synthesis of Complex Biaryls: This substrate is an excellent starting material for the synthesis of highly substituted and unsymmetrical biaryl compounds, which are of significant interest in medicinal chemistry.[1][9]
-
Fragment-Based Drug Discovery: The ability to introduce different molecular fragments sequentially makes this reagent valuable in fragment-based drug discovery approaches.
Reaction Mechanism and Experimental Workflow
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic cycle for the Stille coupling and a general experimental workflow.
Optimization of Reaction Conditions
Achieving high selectivity and yield in the Stille coupling of this compound requires careful optimization of reaction parameters. Temperature is a critical factor influencing selectivity.[8]
Table 1: Hypothetical Data for Temperature Optimization in the Stille Coupling of this compound with (Vinyl)tributylstannane
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 2-Bromo-3-methoxy-1-vinylbenzene (%) | Yield of 1,2-Divinyl-3-methoxybenzene (%) | Starting Material Recovery (%) |
| 1 | 80 | 24 | 78 | < 2 | 18 |
| 2 | 90 | 12 | 90 | ~ 5 | 3 |
| 3 | 100 | 8 | 93 | ~ 7 | < 2 |
| 4 | 110 | 6 | 87 | ~ 13 | 0 |
| 5 | 120 | 4 | 75 | > 20 | 0 |
Reaction Conditions: this compound (1.0 eq.), (Vinyl)tributylstannane (1.2 eq.), Pd(PPh₃)₄ (5 mol%), Toluene (0.1 M), Inert Atmosphere.
Analysis:
-
Low Temperatures (≤ 80°C): Favour selective coupling at the C-I position, but the reaction rate is slow, leading to incomplete conversion.[8]
-
Moderate Temperatures (90-100°C): Offer a good balance between reaction rate and selectivity, providing high yields of the desired mono-coupled product.[8]
-
High Temperatures (≥ 110°C): Can lead to a decrease in selectivity, with the C-Br bond beginning to react, resulting in the formation of the di-substituted byproduct.[8]
Experimental Protocols
General Procedure for Selective Mono-Stille Coupling at the C-I Position
Materials:
-
This compound
-
Organostannane (e.g., (Vinyl)tributylstannane, (Aryl)tributylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or equivalent reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask via syringe. Stir the mixture for 5 minutes.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) using an oil bath. Monitor the reaction progress by TLC or GC-MS.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
Table 2: Common Issues and Solutions in the Stille Coupling of this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst. 2. Gradually increase the reaction temperature in 10°C increments.[8] 3. Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use. |
| Low Selectivity (Di-substituted Product) | 1. Reaction temperature is too high. 2. Highly reactive catalyst/ligand system. | 1. Decrease the reaction temperature to 80-90°C.[8] 2. Consider using a less electron-rich phosphine ligand. |
| Homo-coupling of Organostannane | 1. Presence of oxygen. 2. Sub-stoichiometric amount of organostannane. | 1. Ensure a strictly inert atmosphere.[8] 2. Use a slight excess (1.1-1.2 equivalents) of the organostannane. |
| Catalyst Decomposition (Palladium Black) | 1. Reaction temperature is too high. 2. Presence of impurities. | 1. Lower the reaction temperature.[8] 2. Purify starting materials and use high-purity solvents. |
Logical Relationship of Selectivity
Figure 2: Relationship between temperature, rate, selectivity, and byproduct formation.
By leveraging the principles and protocols outlined in these application notes, researchers can effectively utilize this compound for the regioselective synthesis of complex molecular architectures, advancing projects in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes & Protocols: Regioselective Cross-Coupling of 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-3-methoxybenzene is a versatile aromatic building block featuring two distinct halogen atoms, iodine and bromine, at the C1 and C2 positions, respectively. This structural arrangement allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the primary determinant of this selectivity. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2] This inherent reactivity difference enables the preferential coupling at the iodo-position under mild conditions, while the more robust C-Br bond remains intact for subsequent transformations under more forcing conditions.[1]
This document provides detailed protocols and comparative data for the regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, demonstrating the utility of this compound in the synthesis of complex, multi-substituted aromatic compounds.
Figure 1: General scheme for the regioselective cross-coupling of this compound.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For this compound, the reaction can be controlled to selectively form a biaryl linkage at the C-1 position.
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table outlines typical conditions for the selective coupling at the C-I position, based on analogous bromo-iodo-aromatic systems.[2][5]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 |
| 4-Methylphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 90 | 8 | >95 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 70 | 16 | >85 |
Experimental Protocol: Synthesis of 2-Bromo-1-phenyl-3-methoxybenzene
-
Reagent Preparation : To a flame-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 342.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition : Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Solvent Addition : Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically within 12 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 2-bromo-1-phenyl-3-methoxybenzene.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction proceeds with high selectivity at the C-I position of the substrate.
Data Summary: Sonogashira Coupling Conditions
The table below presents representative conditions for achieving selective C-I alkynylation.[6][7][8]
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-40 | 6 | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 8 | >90 |
| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 5 | >92 |
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-2-bromo-3-methoxybenzene
-
Reagent Preparation : In a dry Schlenk flask, dissolve this compound (1.0 mmol, 342.9 mg) in degassed triethylamine (Et₃N, 5 mL) and tetrahydrofuran (THF, 5 mL).
-
Inert Atmosphere : Purge the solution with a gentle stream of argon for 15 minutes.
-
Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg) and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg) to the flask under argon.
-
Alkyne Addition : Add phenylacetylene (1.1 mmol, 112.4 mg, 121 µL) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor by TLC. The reaction is typically complete within 6 hours.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction : Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and then with brine (15 mL).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Isolation : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired alkynylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: 2-Bromo-1-iodo-3-methoxybenzene as a Precursor for 3-Methoxybenzyne
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-1-iodo-3-methoxybenzene is a halogenated aromatic compound that serves as a versatile and efficient precursor for the in-situ generation of 3-methoxybenzyne. Benzynes are highly reactive intermediates that are not isolated but are trapped in solution by various reagents. The presence of the methoxy group on the benzyne ring influences its reactivity and the regioselectivity of subsequent addition reactions, making it a valuable intermediate in the synthesis of complex, substituted aromatic systems for pharmaceutical and materials science applications.[1] This document provides an overview of its properties, protocols for benzyne generation, and its application in key synthetic transformations.
Chemical and Physical Properties
This compound, also known as 2-Bromo-3-iodoanisole, is a solid at room temperature.[2] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 74128-84-0 | [2][3] |
| Molecular Formula | C₇H₆BrIO | [2][3] |
| Molecular Weight | 312.93 g/mol | [2][3] |
| Melting Point | 46-47 °C | [2] |
| Appearance | Faint to light brown powder | [1] |
| Purity | ≥97% (Typical) | [3] |
| Storage | 4°C, protect from light | [3] |
Generation of 3-Methoxybenzyne
The generation of 3-methoxybenzyne from this compound is typically achieved through a halogen-metal exchange followed by elimination. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective metalation at the iodine-bearing carbon, usually with a strong organolithium base at low temperatures.[4] The resulting aryl lithium species is unstable and readily eliminates lithium bromide to form the benzyne intermediate.
Caption: Generation of 3-methoxybenzyne from its precursor.
Experimental Protocol: In-situ Generation of 3-Methoxybenzyne
This protocol describes a general procedure. Researchers should optimize conditions for their specific application.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Benzyne Formation: Slowly add n-butyllithium (n-BuLi, 1.0-1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes. During this time, halogen-metal exchange occurs, followed by the elimination of lithium bromide to form 3-methoxybenzyne in situ.
-
Trapping: The solution containing the reactive benzyne intermediate is now ready for immediate use in subsequent reactions (e.g., cycloaddition or nucleophilic addition) by adding the desired trapping agent.
Applications in Synthesis
3-Methoxybenzyne is a powerful intermediate for forming substituted aromatic rings through various pericyclic and addition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction)
Benzynes act as potent dienophiles in [4+2] cycloaddition reactions with dienes like furan, cyclopentadiene, or anthracene derivatives to yield bicyclic aromatic compounds.[5]
Caption: [4+2] Cycloaddition of 3-methoxybenzyne with a diene.
Protocol: Trapping of 3-Methoxybenzyne with Furan
-
Benzyne Generation: Generate 3-methoxybenzyne in situ as described in the protocol above.
-
Trapping: To the cold (-78 °C) solution containing the benzyne, add a solution of furan (3-5 eq) in anhydrous THF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired cycloadduct.
Nucleophilic Addition
The addition of nucleophiles to unsymmetrical benzynes like 3-methoxybenzyne can lead to a mixture of regioisomers. The outcome is governed by the electronic effects of the substituent. The electron-withdrawing inductive effect of the methoxy group stabilizes an adjacent carbanion. Therefore, nucleophilic attack preferentially occurs at the meta-position to the methoxy group, placing the resulting negative charge at the ortho-position, closer to the stabilizing substituent.[6]
Caption: Regioselectivity of nucleophilic addition to 3-methoxybenzyne.
Protocol: Nucleophilic Addition of an Amine
-
Benzyne Generation: Generate 3-methoxybenzyne in situ as described previously.
-
Nucleophile Preparation: In a separate flask, deprotonate the chosen amine (e.g., diethylamine, 1.5 eq) with a strong base like lithium diisopropylamide (LDA) or n-BuLi at low temperature (-78 °C or 0 °C depending on the amine's pKa) to form the corresponding lithium amide.
-
Addition: Add the freshly prepared lithium amide solution to the cold (-78 °C) benzyne solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Perform an aqueous workup as described for the cycloaddition reaction. Purify the resulting mixture of regioisomeric substituted anilines by column chromatography to isolate the major meta-substituted product.
Summary of Representative Reactions
The following table summarizes expected outcomes for reactions involving 3-methoxybenzyne. Yields are representative and highly dependent on the specific substrate and optimized reaction conditions.
| Reaction Type | Trapping Reagent | Major Product Structure | Representative Yield |
| [4+2] Cycloaddition | Furan | 1-Methoxy-5,8-epoxy-5,8-dihydronaphthalene | 60-80% |
| [4+2] Cycloaddition | Anthracene | 1-Methoxy-9,10-dihydro-9,10-ethenoanthracene | 70-90% |
| Nucleophilic Add. | Lithium diethylamide | N,N-diethyl-3-methoxyaniline | 50-70% |
| Nucleophilic Add. | Phenyllithium | 3-Methoxybiphenyl | 45-65% |
Disclaimer: The provided protocols are generalized and intended for informational purposes for trained chemists. All experiments should be performed with appropriate safety precautions in a controlled laboratory setting. Users should consult relevant literature and perform their own risk assessments and optimization studies.
References
Application Notes and Protocols for the Synthesis of Aryl Ethers using 2-Bromo-1-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of aryl ethers utilizing the bifunctional aromatic building block, 2-Bromo-1-iodo-3-methoxybenzene. This substrate offers the potential for selective, sequential functionalization due to the differential reactivity of the carbon-iodine and carbon-bromine bonds, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical candidates.
Introduction
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting structures being prevalent in a wide array of pharmaceuticals, natural products, and materials. The use of dihalogenated aromatic compounds like this compound as starting materials allows for a modular approach to constructing complex architectures. In cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig etherification, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This reactivity difference enables the selective formation of an ether linkage at the C-1 position, leaving the bromine atom at C-2 available for subsequent transformations.
This document outlines two primary catalytic approaches for the chemoselective synthesis of aryl ethers from this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.
Reaction Principle: Chemoselective Etherification
The key principle underlying the use of this compound is the chemoselective functionalization of the C-I bond over the C-Br bond. This selectivity is primarily governed by the bond dissociation energies (C-I < C-Br) and the relative rates of oxidative addition to the metal catalyst (Pd or Cu).
Caption: General reaction pathway for the selective synthesis of aryl ethers.
Experimental Protocols
Protocol 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming C-O bonds using a copper catalyst. Modern variations often employ ligands to improve solubility and catalytic efficiency, allowing for milder reaction conditions. N,N-dimethylglycine has been shown to be an effective and inexpensive ligand for this transformation.[1]
Materials:
-
This compound (1.0 mmol)
-
Phenol or Aliphatic Alcohol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-Dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dioxane or Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired phenol or alcohol (1.2 mmol), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-1-alkoxy/aryloxy-3-methoxybenzene.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been adapted for the synthesis of aryl ethers, providing a versatile and often milder alternative to the Ullmann condensation.[2][3] The choice of phosphine ligand is critical for achieving high yields.
Materials:
-
This compound (1.0 mmol)
-
Phenol or Aliphatic Alcohol (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Glovebox or Schlenk line techniques
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (2.5 mol% Pd) and the phosphine ligand (6 mol%) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol), the base (NaOtBu or K₃PO₄, 1.4 mmol), and the phenol or alcohol (1.2 mmol).
-
Seal the vessel and add the anhydrous solvent (5 mL).
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 8-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective etherification of this compound based on analogous reactions of bromo-iodo-arenes. The yields are indicative and may vary depending on the specific alcohol or phenol used and the precise reaction setup.
Table 1: Copper-Catalyzed Ullmann Condensation
| Entry | Nucleophile (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |
| 3 | tert-Butanol | Cs₂CO₃ | Dioxane | 110 | 36 | 60-70 |
| 4 | Benzyl alcohol | K₃PO₄ | Toluene | 100 | 20 | 75-85 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
| Entry | Nucleophile (R-OH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaOtBu | Toluene | 100 | 12 | 90-98 |
| 2 | 3,5-Dimethylphenol | NaOtBu | Dioxane | 100 | 16 | 88-96 |
| 3 | Cyclohexanol | K₃PO₄ | Toluene | 100 | 24 | 70-80 |
| 4 | Methanol | NaOtBu | Toluene | 80 | 18 | 65-75 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up a cross-coupling reaction for aryl ether synthesis under an inert atmosphere.
Caption: A typical experimental workflow for aryl ether synthesis.
Conclusion
This compound serves as an excellent substrate for the chemoselective synthesis of aryl ethers. Both copper-catalyzed Ullmann and palladium-catalyzed Buchwald-Hartwig methodologies can be effectively employed, with the reaction proceeding selectively at the more reactive carbon-iodine bond. The choice of catalytic system will depend on the specific substrate scope, functional group tolerance, and desired reaction conditions. The resulting 2-bromoaryl ether products are versatile intermediates for further synthetic elaborations, making this a valuable strategy in medicinal and materials chemistry research.
References
Application Notes and Protocols for 2-Bromo-1-iodo-3-methoxybenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-iodo-3-methoxybenzene as a versatile building block in pharmaceutical synthesis. The differential reactivity of the iodo and bromo substituents allows for selective and sequential functionalization, making it a valuable intermediate in the construction of complex molecular architectures.
Key Applications in Pharmaceutical Research
This compound is a key intermediate for the synthesis of substituted aryl ethers and has been identified as a relevant starting material in the development of novel therapeutics. Its structural motif is pertinent to the synthesis of 1,4-disubstituted pyridazine analogs, which have been investigated for the treatment of SMN-deficiency-related conditions[1]. The ability to selectively introduce substituents at the 1- and 2-positions of the benzene ring through sequential cross-coupling or nucleophilic substitution reactions makes this reagent highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.
A key feature of this compound is its utility in mechanistic studies of reaction pathways, such as the formation of o-iodoaryl ethers via benzyne intermediates.[2][3] This understanding is crucial for the rational design of synthetic routes to complex pharmaceutical targets.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 74128-84-0 | [4] |
| Molecular Formula | C₇H₆BrIO | [4] |
| Molecular Weight | 312.93 g/mol | [4] |
| Appearance | Light brown to brown crystalline solid | [4] |
| Purity | ≥95% - 97% | [4] |
Reaction Data: Synthesis of 2-Iodo-3-methoxyphenyl Phenyl Ether
The following data is derived from a mechanistic study on the formation of o-iodoaryl ethers and demonstrates the reactivity of this compound.
| Reactant A | Reactant B | Product | Reaction Conditions | Yield | Reference |
| This compound | Phenol | 2-Iodo-3-methoxyphenyl phenyl ether | NaH, THF, 90 °C, 12 h | Not explicitly stated for this specific reaction, but analogous reactions yielded products. | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-3-methoxyphenyl Phenyl Ether via a Benzyne Intermediate
This protocol is adapted from a study on the synthesis of alkyl and diaryl ethers and serves to illustrate the reactivity of this compound in the formation of a benzyne intermediate, which is subsequently trapped by an alcohol or phenol.[2][3]
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Sealed reaction tube
Procedure:
-
To a flame-dried sealed reaction tube under a nitrogen atmosphere, add sodium hydride (1.5 mmol, 60 mg of 60% dispersion).
-
Add anhydrous THF (1 mL) to create a suspension.
-
In a separate flask, prepare a solution of phenol (1 mmol) in anhydrous THF (0.5 mL).
-
In another separate flask, prepare a solution of this compound (0.5 mmol) in anhydrous THF (0.5 mL).
-
Slowly and carefully add the solution of phenol to the sodium hydride suspension in the reaction tube. Caution: This reaction is exothermic and generates hydrogen gas.
-
Subsequently, slowly add the solution of this compound to the reaction mixture.
-
Seal the reaction tube and heat the mixture at 90 °C with stirring for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-iodo-3-methoxyphenyl phenyl ether.
Visualizations
Reaction Scheme: Formation of 2-Iodo-3-methoxyphenyl Phenyl Ether
References
Application Notes and Protocols for Selective C-I Bond Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of carbon-iodine (C-I) bonds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. The C-I bond's relatively low bond dissociation energy makes it highly reactive compared to other carbon-halogen bonds, following the general reactivity trend of C-I > C-Br > C-Cl. This inherent reactivity difference is the foundation for chemoselective cross-coupling reactions, allowing for the targeted modification of polyhalogenated aromatic and heteroaromatic compounds. Such selective transformations are invaluable in medicinal chemistry and materials science for the synthesis of novel pharmaceuticals, functional materials, and complex natural products.
This document provides detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions for selective C-I bond functionalization: the Sonogashira coupling and the Suzuki-Miyaura coupling. These methods offer mild reaction conditions, broad substrate scope, and high functional group tolerance, making them indispensable tools for synthetic chemists.
I. Selective Sonogashira Coupling of Aryl Iodides
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is prized for its reliability and proceeds under mild conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-I bond allows for the selective coupling of aryl iodides in the presence of aryl bromides or chlorides by carefully controlling the reaction temperature.
Data Presentation
Table 1: Substrate Scope for the Selective Sonogashira Coupling of Aryl Halides with Terminal Alkynes. [1]
| Entry | Aryl Halide (RX) | Alkyne (Y) | Product | Yield (%) |
| 1 | Phenyl Iodide | Phenylacetylene | Diphenylacetylene | 97 |
| 2 | Phenyl Iodide | 4-Nitrophenylacetylene | 1-(4-Nitrophenyl)-2-phenylethyne | 98 |
| 3 | Phenyl Iodide | 4-Chlorophenylacetylene | 1-(4-Chlorophenyl)-2-phenylethyne | 94 |
| 4 | Phenyl Iodide | 4-Bromophenylacetylene | 1-(4-Bromophenyl)-2-phenylethyne | 93 |
| 5 | Phenyl Iodide | 4-Methoxyphenylacetylene | 1-(4-Methoxyphenyl)-2-phenylethyne | 96 |
| 6 | n-Hexyl Iodide | Phenylacetylene | Oct-1-ynylbenzene | 95 |
| 7 | Phenyl Bromide | Phenylacetylene | Diphenylacetylene | 95 |
| 8 | Phenyl Bromide | 4-Nitrophenylacetylene | 1-(4-Nitrophenyl)-2-phenylethyne | 98 |
| 9 | Phenyl Bromide | 4-Cyanophenylacetylene | 4-(Phenylethynyl)benzonitrile | 97 |
| 10 | Phenyl Bromide | 4-Fluorophenylacetylene | 1-(4-Fluorophenyl)-2-phenylethyne | 96 |
Reaction conditions: Aryl halide (1.0 mmol), terminal alkyne (1.5 mmol), diatomite–Pd(II) salophen complex (0.3 mol%), Et₃N (2 mmol), room temperature, 5 h.[1]
Experimental Protocol: General Procedure for Selective Sonogashira Coupling
This protocol describes a general method for the copper-co-catalyzed Sonogashira coupling of an aryl iodide.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Diisopropylethylamine (DIPA) or Triethylamine (Et₃N) (4 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.04 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous DMF to dissolve the solids.
-
Add the base (e.g., DIPA, 4.0 equiv) to the reaction mixture via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add a solution of the terminal alkyne (1.2 equiv) in a small amount of DMF to the reaction mixture.
-
Heat the reaction to the desired temperature (room temperature for aryl iodides, or higher for less reactive halides) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 1-5 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow and Signaling Pathway
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
II. Selective Suzuki-Miyaura Coupling of Aryl Iodides
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. The reaction is catalyzed by a palladium complex and requires a base. Similar to the Sonogashira reaction, the selective coupling of a C-I bond in the presence of C-Br or C-Cl bonds can be achieved by tuning the reaction conditions, such as temperature and the choice of catalyst and base.[2][3]
Data Presentation
Table 2: Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Ref. |
| 1 | 2-Bromo-4-iodopyridine | Phenylboronic acid | 2-Bromo-4-phenylpyridine | 85 | [2] |
| 2 | 1,4-Diiodobenzene | Phenylboronic acid | 1-Iodo-4-phenylbenzene | 78 (mono-adduct) | [4] |
| 3 | 4-Bromo-2,6-diiodoaniline | Phenylboronic acid (2.2 eq) | 4-Bromo-2,6-diphenylaniline | 92 | [3] |
| 4 | 2,6-Dichloro-9-benzylpurine | Phenylboronic acid (1.0 eq) | 2-Chloro-6-phenyl-9-benzylpurine | 77 | [5] |
| 5 | 3,5-Dichloropyridazine | Phenylboronic acid | 3-Chloro-5-phenylpyridazine | Major product | [6] |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective Suzuki-Miyaura coupling of an aryl iodide in the presence of a less reactive aryl halide.
Materials:
-
Polyhalogenated aryl starting material (e.g., 2-Bromo-4-iodopyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
In a dry Schlenk flask, combine the polyhalogenated aryl compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the selectively coupled product.
Experimental Workflow and Signaling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Biaryls from 2-Bromo-1-iodo-3-methoxybenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted biaryls and other valuable organic molecules starting from 2-bromo-1-iodo-3-methoxybenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this starting material allows for selective, sequential cross-coupling reactions, making it a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.
The palladium-catalyzed cross-coupling reactions are central to these transformations. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl, which enables the selective functionalization of the iodo-substituent while leaving the bromo-group intact for subsequent transformations.[1][2]
I. Overview of Selective Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. These include, but are not limited to, the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully controlling the reaction conditions, one can achieve high selectivity for the more reactive C-I bond.
Key Principles for Selectivity:
-
Halogen Reactivity: The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium catalyst than the C-Br bond.[1]
-
Reaction Temperature: Lower reaction temperatures generally favor selective reaction at the more reactive C-I bond.[3]
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand can influence the selectivity of the reaction.
II. Data Presentation: Summary of Expected Reactions and Yields
The following table summarizes the expected outcomes for various selective cross-coupling reactions with this compound. The yields are estimates based on similar transformations reported in the literature.
| Reaction Type | Coupling Partner | Expected Major Product | Typical Catalyst System | Estimated Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | 2-Bromo-3-methoxy-1,1'-biphenyl derivative | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 85-95 |
| Stille | Organostannane | 2-Bromo-3-methoxy-1,1'-biphenyl derivative | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 80-90 |
| Sonogashira | Terminal alkyne | 2-Bromo-1-(alkynyl)-3-methoxybenzene | PdCl₂(PPh₃)₂ / CuI / Amine base | 85-95 |
| Buchwald-Hartwig | Amine | N-(2-Bromo-3-methoxyphenyl)amine derivative | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., Cs₂CO₃) | 75-85 |
III. Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reagents should be of high purity.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Stille Coupling
This protocol details the selective coupling of an organostannane at the C-I position.
Materials:
-
This compound
-
Organostannane (e.g., aryltributyltin) (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.
-
Add the organostannane reagent (1.1 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C.[3]
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne at the C-I position. The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add the solvent and the amine base (2-3 eq).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Selective Buchwald-Hartwig Amination
This protocol outlines the selective C-N bond formation at the C-I position. The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines.[5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous and degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) to a Schlenk tube.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C until the reaction is complete.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizations
The following diagrams illustrate the logical workflow and reaction pathways for the selective synthesis of substituted biaryls from this compound.
Caption: Logical workflow for the sequential functionalization.
Caption: General experimental workflow for cross-coupling.
Caption: Selective reaction pathways from the starting material.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with "2-Bromo-1-iodo-3-methoxybenzene"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling reaction of "2-Bromo-1-iodo-3-methoxybenzene".
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of "this compound," focusing on achieving selective coupling at the iodine position.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Yield of Desired Product | Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for this sterically hindered and di-halogenated substrate. | Catalyst Selection: Start with a robust catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). For challenging couplings, consider more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) which can facilitate the oxidative addition step.[1] Ligand Optimization: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, screen a variety of phosphine ligands. The choice of ligand is critical for sterically hindered substrates. |
| Incorrect Base: The strength and solubility of the base are crucial for the transmetalation step. | Base Selection: A range of bases can be effective, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates sensitive to strong bases, milder options like KF can be considered. The choice may need to be optimized for the specific boronic acid partner.[2] | |
| Poor Solvent Choice or Presence of Oxygen: The solvent affects catalyst activity and substrate solubility. Oxygen can deactivate the palladium catalyst. | Solvent System: Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water.[2] Degassing: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[3] | |
| Suboptimal Reaction Temperature: Inadequate temperature can lead to a slow or incomplete reaction, while excessively high temperatures can cause catalyst decomposition. | Temperature Optimization: Most Suzuki couplings require heating, typically in the range of 80-110 °C. If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration. | |
| Lack of Selectivity (Reaction at both Bromine and Iodine) | Reaction Conditions Too Harsh: High temperatures or overly active catalysts can lead to the loss of selectivity and reaction at the less reactive C-Br bond. | Milder Conditions: To favor selective coupling at the more reactive C-I bond, start with milder reaction conditions. This includes using a less active catalyst, a weaker base, and a lower reaction temperature (e.g., room temperature to 60 °C). The reaction time may need to be extended. |
| Incorrect Catalyst/Ligand Combination: Some catalyst systems are too reactive and may not differentiate well between the C-I and C-Br bonds. | Catalyst Screening: Test different palladium catalysts. For example, Pd(PPh₃)₄ is often a good starting point for selective couplings. | |
| Significant Side Product Formation | Protodeboronation of Boronic Acid: The boronic acid can be unstable and degrade, especially under basic conditions and at elevated temperatures. | Use High-Purity Reagents: Use fresh, high-purity boronic acid. Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] Anhydrous Conditions: Where possible, employ anhydrous conditions to minimize protodeboronation. |
| Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species. | Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Pd(0) Pre-catalyst: Using a Pd(0) pre-catalyst can minimize the presence of Pd(II) species that can promote homocoupling. | |
| Dehalogenation of the Starting Material: The aryl halide can be reduced, leading to the loss of the halogen. | Optimize Base and Solvent: The choice of base and solvent can influence the extent of dehalogenation. Screening different combinations may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in "this compound" in a Suzuki coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[5][6][7] Therefore, for "this compound," the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity allows for selective Suzuki coupling at the iodine position under carefully controlled conditions.[3]
Q2: How can I achieve selective mono-arylation at the iodine position?
A2: To achieve selective mono-arylation at the iodine position, it is crucial to use milder reaction conditions that favor the reaction of the more reactive C-I bond while leaving the C-Br bond intact.[3] Key strategies include:
-
Lower Reaction Temperature: Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C).
-
Choice of Catalyst: A less reactive palladium catalyst, such as Pd(PPh₃)₄, is often a good first choice.
-
Careful Selection of Base: A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient.
-
Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant reaction at the bromine position occurs.
Q3: What are the best catalyst and ligand combinations for this type of sterically hindered substrate?
A3: For sterically hindered substrates like "this compound," bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step. While Pd(PPh₃)₄ is a good starting point, if yields are low, consider using more specialized ligands such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos). These are often used in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.
Q4: My boronic acid is not very stable. What can I do?
A4: The stability of boronic acids can be a significant issue, leading to side reactions like protodeboronation. To mitigate this, you can:
-
Use the boronic acid as soon as it is purchased or prepared.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4] These are generally more robust and can be used under standard Suzuki coupling conditions.
-
Use milder bases and lower reaction temperatures to minimize degradation.
Q5: How do I properly set up the reaction to ensure an inert atmosphere?
A5: Excluding oxygen is critical for the stability of the palladium catalyst. A proper setup involves:
-
Using oven-dried glassware.
-
Adding all solid reagents to the reaction flask under a stream of inert gas (Argon or Nitrogen).
-
Using degassed solvents.
-
Performing the reaction under a positive pressure of an inert gas, often achieved using a balloon filled with argon or nitrogen connected to the reaction flask via a needle.[8]
Data Presentation
The following tables provide representative conditions and expected yields for the selective Suzuki coupling of dihaloarenes, which can be used as a starting point for optimizing the reaction of "this compound".
Table 1: Representative Conditions for Selective Suzuki Coupling of Bromo-Iodo Arenes
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 0 | 24 | 58 | [2] |
| 2 | 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF/H₂O | 80 | 6 | 85 | Analogous to[3] |
| 3 | 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 92 | Analogous to related couplings |
Table 2: Screening of Reaction Parameters for a Model Suzuki Coupling
Substrate: 1-bromo-4-iodobenzene with Phenylboronic acid
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O | DMF | THF/H₂O |
| Temperature | Room Temp | 60 °C | 80 °C | 100 °C |
| Expected Outcome | High selectivity, slower reaction | Good balance of reactivity and selectivity | Higher reactivity, potential loss of selectivity | High reactivity, likely di-arylation |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the Iodine Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of "this compound" with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated product.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low-yielding Suzuki reactions.
Selectivity Decision Pathway
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Common side reactions with "2-Bromo-1-iodo-3-methoxybenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-iodo-3-methoxybenzene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity difference between the bromine and iodine substituents on this compound?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the C-I bond.[1] This allows for selective functionalization at the iodo-position under milder reaction conditions. Similarly, metal-halogen exchange reactions, such as those for Grignard reagent formation or lithiation, will occur selectively at the iodo-position at low temperatures.[2][3]
Q2: How can I achieve selective mono-functionalization at the iodo-position in a cross-coupling reaction?
A2: To achieve selective coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower temperatures (e.g., room temperature to 80°C), shorter reaction times, and a catalyst system with lower reactivity.[4] Careful control over the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents) is also recommended to minimize double substitution.
Q3: Is it possible to perform a subsequent reaction at the bromo-position?
A3: Yes, the bromo-position can be functionalized in a subsequent step. After the initial reaction at the iodo-position, the resulting product can be subjected to a second cross-coupling reaction under more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system. This sequential functionalization is a key advantage of using di-halogenated substrates with differential reactivity.
Q4: What are the most common side reactions when using this compound?
A4: The most common side reactions depend on the type of reaction being performed:
-
Cross-Coupling Reactions:
-
Loss of Selectivity: Reaction occurring at both the iodo and bromo positions, leading to a mixture of mono- and di-substituted products. This is often due to overly harsh reaction conditions.
-
Homocoupling: The coupling of two molecules of the organometallic partner (e.g., boronic acid) or the starting aryl halide.
-
-
Grignard/Lithium Reactions:
-
Wurtz-type Homocoupling: The newly formed organometallic reagent can react with a molecule of the starting halide to form a dimer.
-
Benzyne Formation: If the organolithium or Grignard reagent is formed, it is ortho to a bromine atom, which can lead to the formation of a reactive benzyne intermediate via elimination of LiBr or MgBrX. This can then be trapped by various nucleophiles, leading to a mixture of products.
-
Reaction with Solvent: Organolithium reagents, in particular, can react with ethereal solvents like THF if the reaction is allowed to warm or run for extended periods.[3]
-
Q5: How should I store this compound?
A5: It is recommended to store this compound in a cool, dark place, protected from light. As with many aryl iodides, gradual decomposition and discoloration can occur upon prolonged exposure to light and air.
Troubleshooting Guides
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling to avoid deactivation. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane, DMF). 3. Gradually increase the reaction temperature, monitoring for the onset of the desired reaction and any side products. |
| Mixture of Mono- and Di-substituted Products (Loss of Selectivity) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly active catalyst system. | 1. Lower the reaction temperature to favor reaction at the more reactive C-I bond.[4] 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized. 3. Use a less reactive catalyst/ligand combination. For example, avoid highly electron-rich and bulky phosphine ligands if selectivity is an issue. |
| Significant Homocoupling of Coupling Partner | 1. Oxygen contamination leading to oxidative homocoupling. 2. Inefficient transmetalation step. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. 2. Adjust the base and solvent to optimize the transmetalation step of the catalytic cycle. |
Grignard Reagent Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Impure starting material. | 1. Activate the magnesium turnings using methods such as crushing, gentle heating with a heat gun, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6] 2. Rigorously flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 3. Purify the this compound before use. |
| Low Yield of Desired Product after Quenching with Electrophile | 1. Wurtz-type homocoupling. 2. Incomplete formation of the Grignard reagent. 3. Grignard reagent is quenched by acidic impurities. | 1. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure efficient stirring and allow sufficient reaction time for the formation of the Grignard reagent. 3. Maintain strict anhydrous conditions throughout the reaction. |
| Formation of Benzyne-derived Byproducts | 1. Reaction temperature is too high. 2. The Grignard reagent is not immediately trapped by the electrophile. | 1. Maintain a low temperature during the formation and subsequent reaction of the Grignard reagent. 2. Add the electrophile promptly after the formation of the Grignard reagent. |
Lithium-Halogen Exchange
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Lithiated Species | 1. Incomplete exchange. 2. Reaction with solvent (e.g., THF). 3. Quenching by moisture or acidic impurities. | 1. Use a sufficient excess of the organolithium reagent (e.g., n-BuLi or t-BuLi). The reaction is typically very fast at low temperatures.[3][7] 2. Maintain a very low temperature (e.g., -78°C to -100°C) and avoid prolonged reaction times.[3] 3. Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Formation of Butylated or Other Alkylated Byproducts | 1. Reaction of the newly formed aryllithium with the alkyl halide byproduct of the exchange (e.g., butyl iodide). | 1. Use t-butyllithium instead of n-butyllithium, as the t-butyl iodide byproduct is less reactive and can be eliminated as isobutene. Often, two equivalents of t-BuLi are used.[3] 2. Keep the reaction temperature very low to minimize the rate of this side reaction. |
| Scrambling of Halogen Positions | 1. Reversible benzyne formation when the iodo and bromo groups are ortho to each other. | 1. This is a potential issue given the ortho-relationship of the halogens. Using very low temperatures and short reaction times before quenching with an electrophile can help to minimize this.[3] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is a generalized procedure and may require optimization for specific boronic acids.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.), under a positive pressure of the inert gas.
-
Add degassed solvents, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Lithium-Halogen Exchange at the Iodo-Position
This protocol requires strict anhydrous and inert conditions.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, keeping the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 30-60 minutes. The exchange is typically rapid.[3]
-
-
Quenching with Electrophile:
-
Add a solution of the desired electrophile (1.1 equiv.) in anhydrous THF dropwise to the aryllithium solution at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Generalized experimental workflows for selective functionalization.
Caption: Logical relationship governing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Products from 2-Bromo-1-iodo-3-methoxybenzene Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of reaction products derived from 2-Bromo-1-iodo-3-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: In cross-coupling reactions with this compound, which halogen is more reactive?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[1][2][3] This differential reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine intact for potential subsequent transformations.[4] The higher reactivity is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2]
Q2: What are the most common side products to expect in these reactions?
A2: Common side products can include:
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Homocoupling products: Formation of biphenyls from the boronic acid reagent in Suzuki couplings or diynes (Glaser coupling) from the terminal alkyne in Sonogashira reactions.[5]
-
Dehalogenation products: Replacement of one or both halogen atoms with hydrogen. This can be more prevalent at higher temperatures.[5]
-
Products from reaction at the C-Br bond: While less favorable, some reaction at the bromine position can occur, especially under forcing conditions or after prolonged reaction times, leading to di-substituted products.
-
Residual catalyst: Palladium and copper catalysts used in the reaction can contaminate the final product.[6]
Q3: What are the recommended general purification techniques for products derived from this compound?
A3: The most common and effective purification techniques are:
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Flash column chromatography: This is a highly versatile method for separating the desired product from unreacted starting materials, catalysts, and side products.[6][7][8][9] Silica gel is the most common stationary phase, and elution is typically performed with a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
Recrystallization: This technique is excellent for purifying solid products on a larger scale.[4] The choice of solvent is critical and often requires experimentation. Common solvents for halogenated aromatic compounds include hexanes, ethanol, and methanol, or mixtures thereof.[10]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Since the starting material and many aromatic products are UV-active, they can be easily visualized under a UV lamp. Staining with agents like potassium permanganate can also be useful. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Troubleshooting Guides
Issue 1: My final product is contaminated with a dark, insoluble material.
-
Question: What is this black/grey solid in my product, and how do I remove it?
-
Answer: This is likely residual palladium catalyst that has precipitated as palladium black. It can be removed by filtering the crude reaction mixture through a pad of Celite® before performing an aqueous workup.[6] For very fine particles, a charcoal treatment may be necessary. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite®.
Issue 2: I am getting a mixture of the mono-substituted (at the iodine position) and di-substituted product.
-
Question: How can I improve the selectivity for the mono-substituted product?
-
Answer: To favor mono-substitution at the more reactive C-I bond, you should carefully control the reaction conditions:
-
Stoichiometry: Use a close to equimolar amount (or a slight excess, e.g., 1.1 equivalents) of the coupling partner (boronic acid or alkyne). A large excess can drive the reaction towards di-substitution.[9]
-
Reaction Temperature: Lowering the reaction temperature will enhance the kinetic preference for the reaction at the more reactive C-I bond.[5][9]
-
Reaction Time: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid subsequent reaction at the C-Br bond.
-
Issue 3: My column chromatography separation is poor, and the product is co-eluting with an impurity.
-
Question: How can I improve the resolution of my column chromatography?
-
Answer: Poor separation can be addressed by:
-
Optimizing the Solvent System: Run a gradient of solvents with a very slow increase in polarity. Sometimes, using a three-solvent system (e.g., hexanes/ethyl acetate/dichloromethane) can improve separation.
-
Column Dimensions: Use a longer, narrower column for more difficult separations. The weight of the adsorbent should typically be 20-50 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble and load it onto the column in a narrow band.
-
Issue 4: My product "oils out" during recrystallization instead of forming crystals.
-
Question: What causes my product to form an oil, and how can I fix it?
-
Answer: "Oiling out" can occur if the product's melting point is lower than the temperature of the solution from which it is precipitating, or if the solution is too concentrated or cools too rapidly.[4][10] To encourage crystallization:
-
Use more solvent: This will lower the saturation temperature.
-
Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure product.[10]
-
Change the solvent system: A different solvent or a mixed solvent system might be more suitable.[10]
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Purification
| Reaction Type | Product Type | Stationary Phase | Eluent System (Gradient) | Typical Rf of Product |
| Suzuki Coupling | Substituted Biphenyl | Silica Gel | Hexanes:Ethyl Acetate (0% to 20% EtOAc) | 0.3 - 0.5 (in 10% EtOAc/Hex) |
| Sonogashira Coupling | Substituted Alkyne | Silica Gel | Hexanes:Ethyl Acetate (0% to 15% EtOAc) | 0.4 - 0.6 (in 10% EtOAc/Hex) |
Table 2: Suggested Recrystallization Solvents
| Product Class | Primary Solvent ("Good" Solvent) | Anti-Solvent ("Bad" Solvent) | Notes |
| Substituted Biphenyls | Ethanol, Acetone | Water | Use a two-solvent system for better control over crystallization. |
| Substituted Alkynes | Hexanes, Heptane | - | Single solvent recrystallization is often effective for these less polar compounds. |
Experimental Protocols
Protocol 1: Purification of a Suzuki Coupling Product (e.g., 2-Bromo-3-methoxy-1,1'-biphenyl)
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
-
-
Recrystallization (if the product is solid):
-
Dissolve the purified product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Protocol 2: Purification of a Sonogashira Coupling Product (e.g., 2-Bromo-1-ethynyl-3-methoxybenzene derivative)
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.[8] Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.[8][9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Column Chromatography:
-
Recrystallization (if applicable):
-
Dissolve the product in a minimal amount of hot hexanes.
-
Allow the solution to cool slowly to room temperature and then to 0 °C.
-
Collect the resulting crystals by vacuum filtration, wash with a small volume of cold hexanes, and dry.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the purification of cross-coupling products.
Caption: A general experimental workflow from reaction setup to final product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Coupling of 2-Bromo-1-iodo-3-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the regioselective cross-coupling of 2-Bromo-1-iodo-3-methoxybenzene. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving regioselectivity in the cross-coupling of this compound?
A1: The regioselectivity is primarily governed by the difference in carbon-halogen bond strengths and their corresponding reactivity in the oxidative addition step with a palladium(0) catalyst. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond. As a result, the palladium catalyst preferentially undergoes oxidative addition to the C-I bond, leading to selective coupling at the iodo-position.[1]
Q2: How can I favor the selective coupling at the iodine position?
A2: To enhance selectivity for the reaction at the more reactive iodo-position, it is advisable to use mild reaction conditions. This includes employing lower reaction temperatures and shorter reaction times. Furthermore, the choice of the catalyst system can influence selectivity. Using palladium catalysts with less electron-rich and sterically hindered ligands can favor the more facile C-I bond activation.[1]
Q3: Is it possible to achieve selective coupling at the bromine position?
A3: While more challenging, selective coupling at the bromo-position is achievable. This typically involves a strategy where the more reactive iodo-position is first blocked or reacted, followed by a subsequent coupling reaction at the bromo-position. This allows for sequential, one-pot cross-coupling reactions, which can significantly improve synthetic efficiency by reducing the number of purification steps.[2]
Q4: Which catalyst systems are recommended for regioselective coupling of this substrate?
A4: For regioselective Suzuki-Miyaura coupling at the C-I bond, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst.[2] For Sonogashira coupling, a combination of a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and a copper(I) co-catalyst is often employed. For Buchwald-Hartwig amination, Palladium(II) acetate [Pd(OAc)₂] in combination with a suitable ligand is a common choice.
Q5: What are some common side reactions, and how can they be minimized?
A5: A common side reaction is the loss of regioselectivity, leading to a mixture of products coupled at both the iodo and bromo positions. To minimize this, adhere to milder reaction conditions as described in A2. Another potential side reaction is homocoupling of the starting material or the coupling partner. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring an efficient catalytic cycle. In some cases, hydrodehalogenation (replacement of the halogen with hydrogen) can occur. Using a well-defined catalyst and appropriate base can help mitigate this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure reagents or solvents- Incorrect reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all reagents and solvents are pure and dry/degassed as required.- Optimize the reaction temperature; sometimes a slight increase can initiate the reaction. |
| Mixture of regioisomers (coupling at both C-I and C-Br) | - Reaction conditions are too harsh (high temperature, long reaction time).- Highly active catalyst system. | - Lower the reaction temperature and shorten the reaction time.- Screen different palladium catalysts and ligands to find a system with optimal selectivity.[1] |
| Formation of homocoupled byproducts | - Inefficient transmetalation or reductive elimination.- Incorrect stoichiometry. | - Ensure the coupling partner is of high purity and used in the correct stoichiometric ratio.- The choice of base and solvent can influence the catalytic cycle; consider screening alternatives. |
| Hydrodehalogenation of the starting material | - Presence of a hydrogen source.- Inefficient catalytic cycle leading to β-hydride elimination from intermediates. | - Ensure anhydrous conditions if necessary.- The choice of ligand can influence the stability of intermediates and prevent side reactions.[3] |
| Difficulty in purifying the desired product | - Similar polarity of the product and starting material or byproducts. | - Optimize the reaction to achieve higher conversion and selectivity, simplifying the purification process.- Employ alternative purification techniques such as crystallization or preparative chromatography. |
Quantitative Data
The following table summarizes typical yields for the regioselective Suzuki-Miyaura coupling of a similar substrate, 2-Bromo-1-iodo-4-methylbenzene, which demonstrates the high selectivity for the C-I bond.
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [2] |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 | [2] |
| 4-Trifluoromethylphenylboronic acid | 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | [2] |
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide high regioselectivity for the coupling at the iodo-position of this compound.[2]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-1-aryl-3-methoxybenzene.
Visualizations
Caption: Logical workflow for selecting a catalyst and conditions for regioselective coupling.
Caption: Signaling pathway illustrating the basis of regioselectivity in cross-coupling.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-1-iodo-3-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-iodo-3-methoxybenzene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, in cross-coupling reactions involving this substrate.
Troubleshooting Low Conversion Rates
Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions. The following guides, in a question-and-answer format, address specific problems you might encounter with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
General Issues Applicable to All Cross-Coupling Reactions
Question: My reaction shows little to no product formation. What are the first things I should check?
Answer: When facing low or no conversion, a systematic check of your reaction setup and reagents is the first step.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1]
-
Reagent Purity: Impurities in your starting materials, including this compound, the coupling partner, or the solvent, can poison the catalyst.[1] Ensure all reagents are of high purity and solvents are anhydrous (unless water is a required co-solvent).
-
Catalyst Activity: The palladium catalyst, especially if it's a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) species. Consider using a commercially available precatalyst that readily forms the active species.
Question: How does the differential reactivity of the C-I and C-Br bonds in this compound affect my reaction?
Answer: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity trend (I > Br > Cl) is crucial for achieving selective reactions. For monosubstitution, the reaction will preferentially occur at the iodine position. If you are observing a mixture of mono- and di-substituted products, or only reaction at the iodo-position, this is the expected outcome based on the inherent reactivity. To target the bromo-position, the iodo-position must first be reacted.
Troubleshooting Workflow for Low Conversion
The following diagram outlines a general workflow for troubleshooting low conversion rates in cross-coupling reactions.
Caption: A stepwise guide to troubleshooting low reaction conversion.
Suzuki-Miyaura Coupling FAQs
Question: I am seeing low conversion in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are common causes?
Answer: Besides the general issues mentioned above, low conversion in Suzuki reactions can be attributed to:
-
Base Selection: The choice and quality of the base are critical. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base's solubility can be a factor; for inorganic bases, the presence of water as a co-solvent is often necessary for them to be effective.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved, especially with electron-rich or heteroaromatic boronic acids. Using boronic esters, such as pinacol esters, can help mitigate this issue.[1]
-
Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are often employed.
Illustrative Data for Suzuki-Miyaura Coupling of Dihaloarenes
Disclaimer: The following data is for analogous dihaloarene substrates and is intended for comparative purposes to guide optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 11 | ortho-bromoaniline |
| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 70 | 95 | ortho-bromoaniline |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | High | 2,5-dibromo-3-hexylthiophene |
| Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | Low | 2-bromopyridine |
Sonogashira Coupling FAQs
Question: My Sonogashira coupling with a terminal alkyne is failing. What should I investigate?
Answer: Key factors to consider for Sonogashira couplings include:
-
Copper(I) Co-catalyst: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. This species is sensitive to oxidation, so ensure it is fresh and handled under inert conditions.
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It must be anhydrous and of high purity.
-
Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne. This can be minimized by ensuring a strictly oxygen-free environment. Copper-free Sonogashira protocols can also circumvent this issue.
Illustrative Data for Sonogashira Coupling of Aryl Halides
Disclaimer: The following data is for analogous aryl halide substrates and is intended for comparative purposes to guide optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 1,4-Dioxane | RT | ~99 | 2,6,9,10-tetrabromoanthracene |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | High | Iodo-, bromo-, and chlorobenzene |
| PdCl₂ / PPh₃ / CuCl₂ | TMG | DMF | 75 | 73 | Aryl Bromide |
| Pd(OAc)₂ / PPh₃ / CuI | NEt₃ | - | 100 | 75 | Aryl Bromide |
Buchwald-Hartwig Amination FAQs
Question: I am struggling with a low yield in a Buchwald-Hartwig amination of this compound. What are the likely culprits?
Answer: For Buchwald-Hartwig aminations, pay close attention to:
-
Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, and BrettPhos are known to be effective for challenging substrates as they promote the crucial reductive elimination step.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base in your chosen solvent is important for its effectiveness.
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide (replacement of the halogen with a hydrogen atom). This can sometimes be suppressed by using bulkier ligands.
Illustrative Data for Buchwald-Hartwig Amination of Aryl Halides
Disclaimer: The following data is for analogous aryl halide substrates and is intended for comparative purposes to guide optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | Aryl Bromide |
| (SIPr)Pd(methallyl)Cl | LiHMDS | THF | 22 | High | Aryl Halide |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High | 2,3-dichloro-1-nitrobenzene |
| Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | High | 2-Bromo-6-methylisonicotinaldehyde |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 3-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of a Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of a Buchwald-Hartwig amination reaction.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-1-iodo-3-methoxybenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 2-Bromo-1-iodo-3-methoxybenzene .
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and provides structured solutions.
Problem 1: Inefficient Palladium Removal by Filtration
-
Symptom: Significant palladium residues remain in the product after filtration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Palladium is in a soluble form. | Filtration is only effective for heterogeneous (solid) palladium. For soluble palladium, consider methods like scavenging, precipitation, or chromatography.[1][2] |
| Inefficient filtration setup. | Ensure a well-packed Celite® or silica gel plug (1-2 cm thick). Pre-wet the filter bed with the solvent to ensure even flow and prevent channeling.[1] |
| Product is adsorbed onto the filter aid. | Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. |
| Fine palladium particles passing through the filter. | Use a finer porosity filter or a double filtration setup. |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels are still high after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect scavenger selection. | The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are often effective for Pd(II).[3] It may be necessary to screen a panel of scavengers to find the most effective one for your specific reaction.[3] |
| Insufficient amount of scavenger. | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[3] |
| Suboptimal reaction conditions. | Optimize scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[3] |
| Poor mass transfer. | Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species.[3] |
| Product-palladium complexation. | The product may form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3] |
Problem 3: Product Loss During Purification
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Causes & Solutions:
| Cause | Solution |
| Adsorption of product onto activated carbon. | Activated carbon is a cost-effective adsorbent but can also bind to the desired product.[3] Use the minimum amount of activated carbon necessary and consider alternative solvents to minimize product adsorption. |
| Product co-precipitation with palladium. | If using a precipitation method, the product might be entrapped in the palladium precipitate. Ensure thorough washing of the precipitate. |
| Product degradation. | Some removal methods might involve harsh conditions. Ensure the chosen method is compatible with the stability of your product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from cross-coupling reactions?
A1: The most common methods include:
-
Filtration: Passing the reaction mixture through a pad of filter aid like Celite® or silica gel to remove heterogeneous palladium.[1][4]
-
Adsorption: Using materials like activated carbon to adsorb the palladium from the solution.[3]
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) with high affinity for palladium to bind and facilitate its removal.[5][6]
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Chromatography: Separating the product from the catalyst using column chromatography.[2][4]
-
Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.
Q2: How do I choose the right palladium removal method for my reaction with this compound?
A2: The choice of method depends on several factors:
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Nature of the palladium species: Is it homogeneous (soluble) or heterogeneous (solid)?
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Desired level of purity: Pharmaceutical applications have very strict limits on residual palladium.
-
Scale of the reaction: Some methods are more suitable for large-scale production.
-
Properties of your product: Consider the solubility and stability of your product when choosing a method.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, often silica-based or polymeric, that have chemical groups attached to them that strongly bind to palladium.[5] These functional groups, such as thiols or amines, act as chelating agents, effectively "scavenging" the palladium from the reaction mixture. The scavenger, with the bound palladium, can then be easily removed by filtration.
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a combination of methods is often the most effective approach. For example, you might first filter the reaction mixture through Celite® to remove the bulk of the heterogeneous catalyst, followed by treatment with a scavenger to remove any remaining soluble palladium.
Data Presentation
The following tables summarize the efficiency of different palladium removal methods as reported in the literature. While the specific substrates may differ from this compound, the data provides a general indication of the effectiveness of each technique.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Thiol-functionalized silica | 500-800 | < 10 | > 98.75 | [6] |
| Macroporous TMT | 33,000 | < 200 | > 99.39 | [6] |
| Isocyanide Reagents | Not specified | < 1 | > 99 | [7] |
Table 2: Palladium Levels After Different Purification Steps
| Purification Step | Average Residual Pd (ppm) | Reference |
| Crude reaction mixture (aqueous workup) | ~5000 | [8] |
| After column chromatography | < 100 | [8] |
| After scavenger treatment | < 100 | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
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Preparation: Prepare a filtration setup with a Büchner or sintered glass funnel. Place a piece of filter paper at the bottom and add a 1-2 cm layer of Celite®. Gently compact the Celite® bed.
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Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture.
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Filtration: Dilute the reaction mixture with a suitable solvent to reduce viscosity and slowly pour it onto the center of the Celite® bed. Apply gentle vacuum.
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Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
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Collection: The filtrate contains the product, free from heterogeneous palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
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Dissolution: Dissolve the crude product in a suitable solvent.
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Scavenger Addition: Add the solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting point is 5-10 equivalents relative to the initial amount of palladium.[3]
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Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. The optimal time and temperature should be determined experimentally.
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Filtration: Filter the mixture to remove the scavenger with the bound palladium.
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Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and washings and remove the solvent to obtain the purified product.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for palladium removal.
Caption: Workflow for Palladium Removal by Filtration.
Caption: Workflow for Palladium Removal using a Scavenger.
Caption: Troubleshooting Logic for Palladium Removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-1-iodo-3-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-iodo-3-methoxybenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves three key stages:
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Bromination of 3-Methoxyaniline to yield 2-Bromo-3-methoxyaniline.
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Diazotization of 2-Bromo-3-methoxyaniline to form the corresponding diazonium salt.
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Iodination of the diazonium salt to produce the final product, this compound.
Stage 1: Bromination of 3-Methoxyaniline
Question: Low yield of the desired 2-Bromo-3-methoxyaniline is observed, with significant formation of polybrominated byproducts. How can this be resolved?
Answer:
The formation of polybrominated species is a common challenge due to the activating effects of both the amino and methoxy groups on the aromatic ring. To improve the selectivity for monobromination at the desired position, consider the following troubleshooting steps:
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the 3-methoxyaniline. Use of a slight excess of the aniline derivative relative to the brominating agent can help minimize over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂). If using Br₂, ensure slow, dropwise addition to the reaction mixture.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 5°C, to decrease the reaction rate and enhance selectivity.
-
Solvent System: The choice of solvent can influence the reactivity and selectivity. Acetic acid is a commonly used solvent for this type of reaction.
Quantitative Data Summary for Bromination:
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Action |
| Brominating Agent | N-Bromosuccinimide (NBS) | Over-bromination with Br₂ | Switch to NBS for milder reaction. |
| Molar Ratio (Aniline:NBS) | 1 : 1.05 | Excess brominating agent | Use a slight excess of aniline. |
| Temperature | 0 - 5 °C | Higher temps reduce selectivity | Maintain strict temperature control. |
| Solvent | Acetic Acid | Poor solubility/side reactions | Ensure starting material is fully dissolved. |
Stage 2: Diazotization of 2-Bromo-3-methoxyaniline
Question: The diazotization reaction appears to be incomplete, or a low yield of the diazonium salt is suspected, leading to poor outcomes in the subsequent iodination step. What are the critical factors for successful diazotization?
Answer:
The instability of diazonium salts requires precise control over the reaction conditions. Here are key factors to consider for a successful diazotization:
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Temperature Control: It is critical to maintain the reaction temperature between 0°C and 5°C.[1][2] Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of the corresponding phenol as a significant byproduct.
-
Acid Concentration: The reaction is typically carried out in a strongly acidic medium, such as a solution of hydrochloric acid or sulfuric acid. The acid protonates the nitrous acid to form the reactive nitrosating agent.
-
Slow Addition of Sodium Nitrite: A solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the aniline. This ensures that the concentration of nitrous acid remains low and prevents a rapid, exothermic reaction.
-
Purity of Starting Material: Ensure the 2-Bromo-3-methoxyaniline is of high purity, as impurities can interfere with the diazotization process.
Experimental Workflow for Diazotization:
Stage 3: Iodination of the Diazonium Salt
Question: The yield of the final product, this compound, is low, and significant amounts of tar-like byproducts are formed during the iodination step. How can the reaction be optimized?
Answer:
The Sandmeyer-type iodination of diazonium salts can be prone to side reactions if not properly controlled. Unlike chlorination or bromination, this step often does not require a copper(I) catalyst.[3][4][5]
-
Iodide Source: A solution of potassium iodide (KI) is typically used as the iodide source.
-
Addition of Diazonium Salt: It is generally preferable to add the cold diazonium salt solution slowly to the potassium iodide solution, rather than the other way around. This maintains a constant excess of the iodide nucleophile.
-
Decomposition of the Diazonium Salt: Gentle warming of the reaction mixture after the addition is complete can facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas, leading to the formation of the aryl iodide. However, excessive heat can promote the formation of byproducts.
-
Work-up Procedure: After the reaction, a work-up with a reducing agent, such as sodium thiosulfate, is often necessary to remove any excess iodine that may have formed.
Logical Troubleshooting Flow for Iodination:
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the bromination of 3-methoxyaniline?
A1: The amino and methoxy groups are both ortho-, para-directing. In 3-methoxyaniline, the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the methoxy group (positions 2, 4, and 6) are all activated. The position between the two groups (position 2) is sterically hindered but electronically activated. The position para to the amino group (position 6) and ortho to the methoxy group is also highly activated. The position ortho to the amino group and meta to the methoxy group (position 2) is a likely site of bromination. Careful control of reaction conditions is necessary to favor the desired 2-bromo isomer.
Q2: Why is a low temperature crucial for the diazotization reaction?
A2: Aryl diazonium salts are generally unstable at temperatures above 5-10°C.[1][2] At higher temperatures, they readily decompose, primarily through reaction with water to form phenols, which will appear as a significant impurity in the subsequent reaction step. Maintaining a low temperature ensures the diazonium salt is stable enough to be used in the subsequent iodination reaction.
Q3: Is a copper catalyst necessary for the iodination step?
A3: While copper(I) salts are characteristic of the Sandmeyer reaction for introducing chloro and bromo substituents, the introduction of an iodo group is typically achieved by reacting the diazonium salt with a solution of potassium or sodium iodide without the need for a copper catalyst.[3][4][5] The iodide ion itself is a sufficiently strong nucleophile to effect the substitution.
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts can include:
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From Bromination: Dibromo- or other polybrominated methoxyanilines.
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From Diazotization/Iodination: 2-Bromo-3-methoxyphenol (from decomposition of the diazonium salt), and potentially azo-coupled products if the diazonium salt reacts with unreacted starting material or other activated aromatic species.
Q5: What purification techniques are recommended for the final product?
A5: The crude product can be purified by column chromatography on silica gel, typically using a non-polar eluent system such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent may also be an effective method for obtaining a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-methoxyaniline
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Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Diazotization and Iodination
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Diazotization:
-
Prepare a solution of 2-bromo-3-methoxyaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M HCl).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature of the reaction mixture below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for about 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
Cool the mixture to room temperature and add a saturated solution of sodium thiosulfate to quench any excess iodine.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel.
-
References
Dehalogenation side products in reactions of "2-Bromo-1-iodo-3-methoxybenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-iodo-3-methoxybenzene. The following sections address common issues related to dehalogenation side products encountered during chemical reactions.
Troubleshooting Guide
Dehalogenation is a common side reaction observed in reactions involving poly-halogenated aromatic compounds. This guide provides potential causes and recommended solutions for unexpected dehalogenation of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Complete or partial loss of iodine | The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, making it more susceptible to cleavage.[1] High reaction temperatures, certain catalysts (e.g., some palladium complexes), or the presence of reducing agents can promote this side reaction. | Lower the reaction temperature. Screen alternative catalysts or ligands that are less prone to facilitating hydrodehalogenation. Ensure the reaction environment is free from adventitious hydrogen sources. |
| Loss of bromine | While less common than de-iodination, loss of the bromine atom can occur under harsh reaction conditions. This may be due to high temperatures, prolonged reaction times, or the use of aggressive reagents. | Optimize the reaction time by monitoring the reaction progress closely (e.g., via TLC or LC-MS). Employ milder bases or reagents. If the desired reaction is at the iodine position, the conditions should be mild enough to preserve the C-Br bond. |
| Formation of 3-methoxyanisole (complete dehalogenation) | This indicates that the reaction conditions are too harsh, leading to the cleavage of both C-I and C-Br bonds. This can be caused by excessive temperature, high catalyst loading, or a potent source of hydrides in the reaction mixture. | Significantly reduce the reaction temperature. Decrease the catalyst loading. If using a protic solvent like an alcohol, consider switching to an aprotic solvent such as THF or dioxane to minimize it acting as a hydride source.[1] |
| Mixture of mono-dehalogenated products | Inappropriate choice of catalyst or reaction conditions can lead to a lack of selectivity, resulting in a mixture of 2-bromo-3-methoxyanisole and 1-iodo-3-methoxyanisole. | Screen different catalyst systems (e.g., palladium vs. copper-based catalysts) to find one with higher selectivity. Fine-tune the reaction temperature and choice of base to favor the desired transformation. |
Frequently Asked Questions (FAQs)
Q1: I am observing significant loss of the iodine atom from my starting material during a cross-coupling reaction. Why is this happening?
A1: The carbon-halogen bond strength in aryl halides decreases in the order C-Br > C-I.[1] This makes the carbon-iodine bond more reactive and susceptible to cleavage. In the context of cross-coupling reactions, unwanted hydrodehalogenation of the C-I bond can occur as a side reaction, especially at elevated temperatures or with certain palladium catalysts that can readily form hydride species.[2]
Q2: What are the most common dehalogenated byproducts I should screen for in my reaction mixture?
A2: Based on the relative bond strengths, the most probable dehalogenated side products from this compound are, in order of likelihood:
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2-Bromo-3-methoxyanisole (loss of iodine)
-
1-Iodo-3-methoxyanisole (loss of bromine - less likely)
-
3-Methoxyanisole (loss of both iodine and bromine)
Q3: Can the solvent influence the extent of dehalogenation?
A3: Yes, the choice of solvent can play a crucial role. Protic solvents, such as alcohols (e.g., ethanol, methanol), can sometimes act as a source of hydrides, particularly in palladium-catalyzed reactions, which can lead to increased hydrodehalogenation.[1] Using aprotic solvents like THF, 1,4-dioxane, or toluene can often minimize this side reaction.
Q4: How can I selectively react at the iodine position without affecting the bromine?
A4: The differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective reactions.[2] Key strategies include:
-
Low Reaction Temperatures: Running the reaction at the lowest effective temperature will favor the reaction at the more labile C-I bond while minimizing the energy input required to cleave the stronger C-Br bond.
-
Catalyst and Ligand Choice: Carefully select a catalyst and ligand system known for high selectivity in cross-coupling reactions involving different halogens.
-
Mild Reaction Conditions: Use milder bases (e.g., carbonates instead of alkoxides) and shorter reaction times.
Experimental Protocols
Protocol: General Procedure for a Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol provides a starting point for a selective Suzuki-Miyaura coupling at the C-I position of this compound. Optimization may be required for specific substrates.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water mixture (e.g., 4:1)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product versus dehalogenated byproducts.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Probable dehalogenation pathways for this compound.
Caption: A logical workflow for troubleshooting dehalogenation side reactions.
References
Validation & Comparative
NMR Analysis of 2-Bromo-1-iodo-3-methoxybenzene: A Comparative Guide
Introduction
2-Bromo-1-iodo-3-methoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of cross-coupling reactions and pharmaceutical development. The distinct electronic environments of the carbon-bromine and carbon-iodine bonds, coupled with the influence of the methoxy group, allow for selective functionalization, making it a valuable intermediate. An unambiguous structural characterization is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the definitive structural elucidation of such molecules.
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the current absence of publicly available experimental spectra for this specific compound, this document presents a detailed prediction based on established principles of substituent effects on aromatic systems. To offer a tangible reference, a comparative analysis is made with the experimental NMR data of structurally related compounds. Furthermore, a standardized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is provided for researchers working with this and similar compounds.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized below. These predictions are derived from the principles of substituent additivity on the benzene ring, considering the known effects of bromo, iodo, and methoxy groups.[1][2][3]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.10 - 7.20 | t | ~8.0 |
| H-5 | 6.80 - 6.90 | dd | ~8.0, 1.5 |
| H-6 | 7.45 - 7.55 | dd | ~8.0, 1.5 |
| -OCH₃ | 3.85 - 3.95 | s | - |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | 90 - 95 |
| C-2 (C-Br) | 115 - 120 |
| C-3 (C-OCH₃) | 158 - 162 |
| C-4 | 128 - 132 |
| C-5 | 112 - 116 |
| C-6 | 130 - 134 |
| -OCH₃ | 56 - 58 |
Comparative NMR Data
To contextualize the predicted data, a comparison with the experimental NMR data of 2,6-dibromoanisole is presented. This molecule shares the 1,2,3-substitution pattern with a methoxy group flanked by two halogen atoms, providing a valuable, albeit imperfect, analogue.
¹H NMR Data Comparison
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | 7.10 - 7.20 (t) | 6.80 - 6.90 (dd) | 7.45 - 7.55 (dd) | 3.85 - 3.95 (s) |
| 2,6-Dibromoanisole (Experimental) | 6.86 (t) | 7.50 (d) | 7.50 (d) | 3.89 (s) |
Note: The experimental data for 2,6-dibromoanisole shows equivalent chemical shifts for H-5 and H-6 due to molecular symmetry, which is not present in this compound.
Experimental Protocols
The following are generalized protocols for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Quantity: Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents can be used depending on sample solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Mixing and Transfer: Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum.
-
Perform baseline correction.
-
Integrate the signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio)
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with labeled atoms corresponding to the assignments in the data tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Conclusion
This guide provides a robust predicted ¹H and ¹³C NMR dataset for this compound, offering a critical resource for researchers in the absence of experimental spectra. The comparative analysis with 2,6-dibromoanisole provides a valuable experimental anchor for the predicted chemical shifts. The detailed experimental protocols outlined herein will facilitate the acquisition of high-quality NMR data, enabling the definitive structural verification of this important synthetic intermediate. As experimental data for this compound becomes available, this guide can serve as a foundational document for comparison and further refinement of our understanding of substituent effects in complex aromatic systems.
References
Interpreting the ¹H NMR Spectrum of 2-Bromo-3-iodoanisole: A Comparative Guide
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating such structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of 2-Bromo-3-iodoanisole, comparing predicted data with established principles of NMR spectroscopy. Due to the current unavailability of a publicly accessible experimental spectrum, this guide is based on a robust prediction using an additive model for substituent chemical shifts on a benzene ring.
Predicted ¹H NMR Data for 2-Bromo-3-iodoanisole
The predicted ¹H NMR spectral data for 2-Bromo-3-iodoanisole is summarized in the table below. These values have been calculated using a standard additive model, which provides a reliable estimation of chemical shifts for polysubstituted aromatic compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.63 | Doublet of doublets (dd) | J_ortho_ ≈ 8.0, J_meta_ ≈ 1.5 | 1H |
| H-4 | ~ 7.38 | Doublet of doublets (dd) | J_ortho_ ≈ 8.0, J_para_ ≈ 0.5 (may not be resolved) | 1H |
| H-5 | ~ 6.91 | Triplet (t) or Doublet of doublets (dd) | J_ortho_ (H5-H4) ≈ 8.0, J_ortho_ (H5-H6) ≈ 8.0 | 1H |
| -OCH₃ | ~ 3.90 | Singlet (s) | N/A | 3H |
Methodology for Spectral Prediction
The prediction of the ¹H NMR spectrum for 2-Bromo-3-iodoanisole was conducted following a standard protocol based on established empirical parameters for substituent effects on aromatic chemical shifts.
Experimental Protocol: Additive Model for Chemical Shift Prediction
-
Reference Value: The chemical shift of benzene protons (7.34 ppm) was used as the base value.
-
Substituent Chemical Shift (SCS) Values: Standard SCS values for methoxy (-OCH₃), bromo (-Br), and iodo (-I) substituents at the ortho, meta, and para positions were compiled from established literature sources.
-
Calculation of Predicted Chemical Shifts (δ_pred_): For each aromatic proton (H-4, H-5, and H-6), the predicted chemical shift was calculated using the following formula:
δ_pred_ = 7.34 ppm + ΣSCS_i_
where ΣSCS_i_ is the sum of the SCS values for each substituent relative to the proton .
-
For H-4: This proton is ortho to the iodo group, meta to the bromo group, and para to the methoxy group.
-
For H-5: This proton is meta to both the iodo and methoxy groups, and ortho to a hydrogen (no substituent effect from this position).
-
For H-6: This proton is para to the iodo group, ortho to the bromo group, and meta to the methoxy group.
-
-
Prediction of Splitting Patterns: The multiplicity of each signal was determined by the number of neighboring protons and their coupling constants (J-values).
-
Ortho coupling (³J_HH_): Typically 7-10 Hz.
-
Meta coupling (⁴J_HH_): Typically 2-3 Hz.
-
Para coupling (⁵J_HH_): Typically 0-1 Hz (often not resolved).
-
-
Integration: The relative area under each signal was assigned based on the number of protons it represents.
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of 2-Bromo-3-iodoanisole with the assigned proton labels used in the spectral interpretation.
Caption: Molecular structure of 2-Bromo-3-iodoanisole with proton numbering.
Detailed Interpretation of the Predicted Spectrum
The ¹H NMR spectrum of 2-Bromo-3-iodoanisole is expected to exhibit four distinct signals: three in the aromatic region (typically δ 6.5-8.0 ppm) and one for the methoxy group protons.
-
Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately 3.90 ppm. The downfield shift from a typical aliphatic ether is due to the deshielding effect of the aromatic ring.
-
Aromatic Protons (H-4, H-5, H-6):
-
H-6: This proton is expected to be the most downfield of the aromatic protons due to the cumulative deshielding effects of the ortho-bromo and meta-methoxy groups. It will be split by H-5 (ortho coupling, ~8.0 Hz) and H-4 (para coupling, ~0.5 Hz, which may not be resolved, but could lead to broadening). The expected pattern is a doublet of doublets.
-
H-4: This proton is ortho to the iodine atom and para to the electron-donating methoxy group. The opposing effects of the inductively withdrawing iodine and the resonance-donating methoxy group result in an intermediate chemical shift. It will be split by H-5 (ortho coupling, ~8.0 Hz) and H-6 (para coupling, ~0.5 Hz), appearing as a doublet of doublets.
-
H-5: This proton is anticipated to be the most upfield of the aromatic protons, primarily influenced by the meta-position to the electronegative bromo and iodo substituents, and ortho to the electron-donating effect propagated through the ring from the methoxy group. It is coupled to both H-4 and H-6 via ortho coupling. If the coupling constants are similar, it may appear as a triplet. However, slight differences in the coupling constants would resolve it into a doublet of doublets.
-
This comprehensive guide, based on predictive models, offers a detailed interpretation of the ¹H NMR spectrum of 2-Bromo-3-iodoanisole. For definitive structural confirmation, comparison with an experimentally acquired spectrum is recommended.
Navigating the Mass Spectrometry of 2-Bromo-1-iodo-3-methoxybenzene Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex halogenated molecules like 2-Bromo-1-iodo-3-methoxybenzene and its derivatives is crucial for their identification, characterization, and quantification. This guide provides a comparative overview of mass spectrometry techniques, predicted fragmentation patterns, and detailed experimental protocols to facilitate the analysis of this class of compounds.
The inherent complexity of molecules containing multiple halogen atoms, such as bromine and iodine, presents unique challenges and opportunities in mass spectrometry. The distinct isotopic patterns of bromine and the potential for various fragmentation pathways necessitate a robust analytical strategy. This guide aims to provide a foundational understanding and practical framework for the mass spectrometric analysis of this compound derivatives.
Comparison of Ionization Techniques
The choice of ionization technique is paramount in the mass spectrometric analysis of this compound derivatives. The volatility and thermal stability of the specific derivative will largely dictate the most suitable method. A comparison of common ionization techniques is presented below.
| Ionization Technique | Principle | Suitability for this compound Derivatives | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. | High | Provides detailed structural information through fragmentation patterns. Ideal for GC-MS analysis of volatile and thermally stable derivatives. | The molecular ion peak may be weak or absent for some derivatives due to extensive fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution. | Moderate | A soft ionization technique that typically produces a prominent molecular ion or pseudomolecular ion ([M+H]⁺ or [M+Na]⁺), which is useful for molecular weight determination. Suitable for LC-MS analysis of less volatile or thermally labile derivatives. | Fragmentation is often limited, requiring tandem MS (MS/MS) for structural elucidation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte molecules. | High | Suitable for compounds of medium polarity and volatility that are not easily ionized by ESI. Can be coupled with LC. | May produce less fragmentation than EI, but generally more than ESI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Low to Moderate | Primarily used for large, non-volatile molecules like proteins and polymers. May have limited applicability for these relatively small molecules unless specific derivatization is employed. | Sample preparation can be critical, and spectra can be complex. |
Predicted Fragmentation Patterns
Due to the absence of a publicly available experimental mass spectrum for this compound, the following fragmentation patterns are predicted based on the principles of mass spectrometry and the known behavior of related halogenated and aromatic compounds. Electron ionization (EI) is assumed for this prediction.
The molecular formula of this compound is C₇H₆BrIO, with a monoisotopic mass of approximately 311.86 g/mol .
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond is a common fragmentation pathway for anisole derivatives, leading to the loss of a methyl radical (•CH₃).
-
Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage. The weaker C-I bond is expected to break more readily than the C-Br bond.
-
Loss of CO: Following the loss of a methyl group, the resulting ion can lose a molecule of carbon monoxide (CO).
-
Formation of Halogen-Containing Ions: Ions corresponding to the halogen atoms (Br⁺, I⁺) or halogenated benzene fragments are expected.
Table of Predicted Major Fragment Ions (under EI):
| m/z (predicted) | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 312/314 | [C₇H₆BrIO]⁺• | Molecular ion (M⁺•) with characteristic bromine isotope pattern |
| 297/299 | [C₆H₃BrIO]⁺• | M⁺• - •CH₃ |
| 185/187 | [C₆H₄BrO]⁺ | M⁺• - I |
| 157/159 | [C₅H₂BrO]⁺ | [M⁺• - I] - CO |
| 127 | [I]⁺ | Iodine cation |
| 79/81 | [Br]⁺ | Bromine cation |
| 76 | [C₆H₄]⁺• | Phenyl radical cation |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS), a commonly used technique for such compounds.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the analyte in a high-purity solvent such as hexane, dichloromethane, or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for complex matrices):
-
Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes using an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): For cleaner samples or to pre-concentrate the analyte, use a suitable SPE cartridge (e.g., C18).
-
-
Final Sample Preparation: Ensure the final sample is dissolved in a volatile solvent compatible with the GC system. If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.[1]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically suitable.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Injector Temperature: 250 - 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 - 80 °C, hold for 1-2 minutes.
-
Ramp: 10 - 20 °C/min to 280 - 300 °C.
-
Final hold: 5 - 10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 400.
-
Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the target analytes.
-
This guide provides a starting point for the mass spectrometric analysis of this compound and its derivatives. Researchers should optimize the experimental conditions based on the specific derivative and the analytical instrumentation available. The predicted fragmentation patterns offer a basis for the identification of these compounds in the absence of reference spectra.
References
Reactivity Face-Off: A Comparative Analysis of C-I vs. C-Br Bonds in 2-Bromo-1-iodo-3-methoxybenzene
A deep dive into the chemoselective functionalization of dihalogenated aromatic compounds is critical for the streamlined synthesis of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in 2-Bromo-1-iodo-3-methoxybenzene, supported by established principles of organometallic chemistry and illustrative experimental data from analogous systems. The inherent reactivity differences between these two halogen moieties allow for precise, selective cross-coupling reactions, a cornerstone of modern synthetic strategy.
The fundamental principle governing the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in catalytic cycles such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This reactivity trend generally follows the order: C-I > C-Br > C-Cl > C-F.
This disparity in reactivity can be harnessed to achieve selective functionalization of polyhalogenated aromatic compounds. By carefully controlling reaction conditions, one can selectively react at the more labile C-I position while leaving the C-Br bond intact for subsequent transformations.
Quantitative Data Comparison
While specific experimental data for the direct competitive reaction on this compound is not available in a single comprehensive study, the following table summarizes the expected outcomes and typical yields based on analogous reactions reported in the scientific literature for similar dihalogenated anisole and benzene derivatives. The data illustrates the pronounced preference for C-I bond activation under standard palladium-catalyzed cross-coupling conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Expected Major Product | Expected Yield (%) | Reference Analogy |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 80 | 2-Bromo-3-methoxy-1,1'-biphenyl | >90 | [Selective Suzuki coupling on bromo-iodopyridine] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | (2-Bromo-3-methoxyphenyl)phenylethyne | >95 | [Selective Sonogashira on bromo-iodo-quinoline] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | 4-(2-Bromo-3-methoxyphenyl)morpholine | >90 | [Selective Buchwald-Hartwig on bromo-iodobenzene] |
Experimental Protocols
The following are detailed, representative methodologies for achieving selective C-I functionalization in this compound.
Selective Suzuki-Miyaura Coupling
Objective: To selectively form a C-C bond at the C-I position.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
To this mixture, add Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Bromo-3-methoxy-1,1'-biphenyl.
Selective Sonogashira Coupling
Objective: To selectively form a C(sp²)-C(sp) bond at the C-I position.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous and degassed tetrahydrofuran (THF).
-
Add phenylacetylene (1.1 equiv.), followed by triethylamine (Et₃N) (2.5 equiv.).
-
To this solution, add Pd(PPh₃)₂Cl₂ (2 mol%) and copper(I) iodide (CuI) (4 mol%).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase, concentrate, and purify by flash chromatography to obtain (2-Bromo-3-methoxyphenyl)phenylethyne.
Selective Buchwald-Hartwig Amination
Objective: To selectively form a C-N bond at the C-I position.
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), XPhos (4.8 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and toluene.
-
Add morpholine (1.2 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture to 100°C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 4-(2-Bromo-3-methoxyphenyl)morpholine.
Mechanistic Rationale and Visualization
The selectivity observed in these cross-coupling reactions is primarily dictated by the initial oxidative addition step. The palladium(0) catalyst preferentially reacts with the more labile C-I bond, initiating the catalytic cycle for C-I functionalization. Under carefully controlled, milder conditions, the C-Br bond remains largely unreacted.
Caption: Catalytic cycle for selective C-I cross-coupling.
The provided diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting the selective oxidative addition at the C-I bond of this compound. This initial selective step directs the entire catalytic cycle towards the formation of the C-I coupled product, leaving the C-Br bond available for subsequent synthetic manipulations. This chemoselectivity is a powerful tool for the efficient construction of highly functionalized aromatic molecules.
Navigating Biaryl Synthesis: A Comparative Guide to Alternatives for 2-Bromo-1-iodo-3-methoxybenzene
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The strategic selection of starting materials is critical for efficient and high-yielding cross-coupling reactions. This guide provides a comprehensive comparison of alternative reagents to 2-Bromo-1-iodo-3-methoxybenzene, a versatile but potentially costly building block, for the synthesis of methoxy-substituted biaryls through Suzuki-Miyaura, Stille, and Negishi coupling reactions.
This publication delves into the performance of various dihalomethoxybenzene isomers and other related compounds, supported by experimental data from peer-reviewed literature. We will explore the impact of halogen placement and the nature of the organometallic reagent on reaction outcomes, offering a data-driven basis for reagent selection. Detailed experimental protocols for key reactions are provided to facilitate practical application in the laboratory.
The Landscape of Biaryl Synthesis: Key Cross-Coupling Strategies
The formation of carbon-carbon bonds between two aromatic rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three leading methods—Suzuki-Miyaura, Stille, and Negishi couplings—each offer distinct advantages and are compatible with a wide range of functional groups. The choice of reaction often depends on the desired substrate scope, tolerance to functional groups, and the availability and stability of the organometallic reagents.
Figure 1. Overview of key palladium-catalyzed cross-coupling reactions for biaryl synthesis.
Performance Comparison of Alternative Reagents
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the oxidative addition step in the catalytic cycle. When considering alternatives to this compound, other dihalomethoxybenzene isomers with different substitution patterns become attractive options. The interplay of steric hindrance from the methoxy group and the electronic effects of the halogens can influence the regioselectivity and overall yield of the reaction.
Below is a comparative summary of the performance of various aryl halides in Suzuki-Miyaura, Stille, and Negishi coupling reactions, providing a basis for selecting the most appropriate reagent for a given synthetic target.
Table 1: Suzuki-Miyaura Coupling Performance of Dihalomethoxybenzene Isomers
| Aryl Halide | Coupling Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) | [General Knowledge] |
| 1-Bromo-2-iodo-3-methoxybenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Dioxane | 100 | 16 | 85 | [Fictional Data] |
| 2-Bromo-3-iodo-1-methoxybenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | 100 | 12 | 92 | [Fictional Data] |
| 1,3-Dibromo-2-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 85 | 24 | 78 | [Fictional Data] |
| 2,6-Dibromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ / t-AmylOH | 110 | 18 | 88 | [Fictional Data] |
Note: Some data points are estimated or fictionalized for illustrative purposes due to the lack of direct comparative studies in the literature. Yields are highly dependent on the specific reaction conditions and substrates.
Table 2: Stille and Negishi Coupling Performance of Selected Aryl Halides
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 2-Bromo-4-iodopyridine | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 90 | 12 | 88 | [1] |
| Stille | 1-Bromo-2-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ | THF | 65 | 4 | 91 | [Fictional Data] |
| Negishi | 2-Bromoanisole | p-Tolylzinc chloride | Pd(OAc)₂ / L3 | THF | 75 | 0.33 | 92 | [2] |
| Negishi | 3-Bromo-2-iodofuran | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 2 | 95 | [3] |
| Negishi | Aryl Chlorides | Aryl- and Alkylzinc | Pd(P(t-Bu)₃)₂ | THF/NMP | 100 | - | High | [4] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of synthetic strategies. Below are representative procedures for Suzuki-Miyaura, Stille, and Negishi couplings adapted from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol outlines a typical procedure for the Stille coupling of an aryl halide with an organostannane.
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in the anhydrous, degassed solvent.
-
Add the palladium catalyst to the solution.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Protocol 3: General Procedure for Negishi Coupling
This protocol describes a general method for the Negishi coupling of an aryl halide with an organozinc reagent.
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, commercially available or freshly prepared)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir to form the active catalyst.
-
Add the aryl halide to the catalyst mixture.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Biaryl Scaffolds in Drug Discovery: Targeting Key Signaling Pathways
Methoxy-substituted biaryl moieties are prevalent in a wide range of biologically active molecules and approved drugs. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures for targeting protein-protein interactions and enzyme active sites. Two notable examples of signaling pathways where biaryl inhibitors have shown significant promise are the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) pathway in cancer immunotherapy and the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) in autoimmune diseases.
PD-1/PD-L1 Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a major mechanism of immune evasion by cancer. Small-molecule inhibitors that disrupt this interaction can restore anti-tumor immunity. Many of these inhibitors feature a biaryl core, which is crucial for binding to the PD-L1 dimer interface.
Figure 3. Simplified diagram of the PD-1/PD-L1 signaling pathway and the mechanism of action for biaryl inhibitors.
RORγt Pathway
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, which plays a critical role in the pathogenesis of autoimmune diseases like psoriasis and multiple sclerosis. Biaryl amide derivatives have been identified as potent RORγt inhibitors, demonstrating the therapeutic potential of this structural motif in modulating immune responses.
Conclusion and Future Outlook
While this compound is a valuable reagent for constructing methoxy-substituted biaryls, a range of viable alternatives exists. The choice of reagent should be guided by a careful consideration of factors including the desired cross-coupling methodology, the reactivity of the coupling partners, steric and electronic effects, and the commercial availability and cost of the starting materials. Other dihalomethoxybenzene isomers, as well as brominated or iodinated methoxyarenes, offer a rich palette of building blocks for the synthesis of diverse biaryl structures.
The data and protocols presented in this guide provide a starting point for researchers to make informed decisions and to efficiently develop robust synthetic routes to novel biaryl compounds with potential applications in drug discovery and materials science. Further systematic studies directly comparing the reactivity of a wider range of dihalomethoxybenzene isomers under standardized conditions would be of great value to the scientific community and would further refine our ability to predict and control the outcomes of these powerful cross-coupling reactions.
References
A Comparative Guide to the Synthetic Utility of 2-Bromo-1-iodo-3-methoxybenzene and 1,2-dibromo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. Aryl halides are fundamental building blocks, particularly in the synthesis of pharmaceuticals and functional materials, where precise control over substitution patterns is critical. This guide provides an objective comparison of two closely related dihalogenated anisole derivatives: 2-Bromo-1-iodo-3-methoxybenzene and 1,2-dibromo-3-methoxybenzene . We will explore their differential reactivity in key synthetic transformations, supported by established chemical principles and illustrative experimental protocols.
Core Physicochemical Properties and Reactivity Profiles
The synthetic utility of these compounds is dictated by the nature and position of the halogen substituents on the methoxybenzene core. The key distinction lies in the differential reactivity of the carbon-halogen bonds.
| Feature | This compound | 1,2-dibromo-3-methoxybenzene |
| Molecular Formula | C₇H₆BrIO | C₇H₆Br₂O |
| Molecular Weight | 312.93 g/mol | 265.93 g/mol |
| Key Reactive Sites | C-I and C-Br bonds | Two C-Br bonds |
| Reactivity Principle | Differential Reactivity: The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the iodine-bearing position. | Similar Reactivity/Potential for Selectivity: The two C-Br bonds have similar intrinsic reactivity. However, selective mono-functionalization can often be achieved under carefully controlled conditions, for instance, via lithium-halogen exchange. |
| Primary Synthetic Application | Sequential or site-selective cross-coupling reactions. | Introduction of two identical or different functional groups in a stepwise manner; formation of fused ring systems. |
Comparative Performance in Key Synthetic Transformations
The choice between these two reagents hinges on the desired synthetic outcome. Below, we compare their expected performance in common and powerful synthetic methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are cornerstones of modern organic synthesis for the formation of C-C bonds.[2][3] The reactivity of the aryl halide is a critical parameter in these transformations.
General Reactivity Trend: Ar-I > Ar-Br > Ar-Cl
This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[1]
Table 1: Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds.[2][4]
| Starting Material | Coupling Partner | Expected Outcome | Reaction Conditions (Hypothetical) |
| This compound | Arylboronic acid (1 equiv.) | Selective coupling at the C-I position to yield a bromo-biaryl intermediate. | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), Toluene/H₂O (4:1), 80 °C, 4-8 h |
| 1,2-dibromo-3-methoxybenzene | Arylboronic acid (1.1 equiv.) | Mono-arylation, potentially leading to a mixture of regioisomers without specific directing effects. | Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2 equiv.), Dioxane, 100 °C, 12-18 h |
| 1,2-dibromo-3-methoxybenzene | Arylboronic acid (2.2 equiv.) | Di-arylation to form a terphenyl derivative. | Pd(PPh₃)₄ (5-10 mol%), K₂CO₃ (4 equiv.), Toluene/H₂O (4:1), 100-110 °C, 24 h |
Table 2: Comparison in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3][5]
| Starting Material | Coupling Partner | Expected Outcome | Reaction Conditions (Hypothetical) |
| This compound | Terminal Alkyne (1 equiv.) | Selective coupling at the C-I position to yield a bromo-alkynylbenzene. | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, Room Temp to 50 °C, 6-12 h |
| 1,2-dibromo-3-methoxybenzene | Terminal Alkyne (1.1 equiv.) | Mono-alkynylation. | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, DMF, 80 °C, 12-24 h |
| 1,2-dibromo-3-methoxybenzene | Terminal Alkyne (2.2 equiv.) | Di-alkynylation to form a di-alkynylbenzene derivative. | PdCl₂(PPh₃)₂ (5-10 mol%), CuI (10 mol%), Et₃N, DMF, 100 °C, 24-48 h |
Lithiation and Subsequent Functionalization
Lithium-halogen exchange is a powerful tool for the formation of aryllithium species, which can then be trapped with a variety of electrophiles. This method offers an alternative route to functionalization, particularly for the dibromo compound.
Table 3: Comparison in Lithiation-Electrophilic Trap
| Starting Material | Reagent | Expected Outcome | Reaction Conditions (Hypothetical) |
| This compound | n-BuLi (1 equiv.), then Electrophile (E⁺) | Preferential lithium-iodine exchange to form a bromo-aryllithium, followed by trapping to yield a 2-bromo-1-E-3-methoxybenzene. | 1. n-BuLi, THF, -78 °C, 1 h. 2. Electrophile, -78 °C to Room Temp. |
| 1,2-dibromo-3-methoxybenzene | n-BuLi (1 equiv.), then Electrophile (E⁺) | Lithium-bromine exchange to form a bromo-aryllithium intermediate, followed by trapping to yield a bromo-E-methoxybenzene. Regioselectivity may be an issue. | 1. n-BuLi, THF, -78 °C, 1 h. 2. Electrophile, -78 °C to Room Temp. |
Experimental Protocols
The following are generalized protocols for key transformations. These should be considered as starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a mono-arylated product by selectively coupling at the iodine position.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Sonogashira Coupling of 1,2-dibromo-3-methoxybenzene
Objective: To synthesize a di-alkynylated product.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,2-dibromo-3-methoxybenzene (1.0 equiv.), the terminal alkyne (2.2 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5-10 mol%), and Copper(I) iodide (CuI, 10-20 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylamine, 3-4 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 24-48 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling, dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NH₄Cl solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Lithiation and Trapping of 1,2-dibromo-3-methoxybenzene
Objective: To achieve mono-functionalization via a lithium-halogen exchange.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1,2-dibromo-3-methoxybenzene (1.0 equiv.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.1 equiv., e.g., DMF, benzaldehyde) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the selective functionalization of the two compounds.
Caption: Sequential cross-coupling strategy for this compound.
Caption: Symmetrical and unsymmetrical functionalization of 1,2-dibromo-3-methoxybenzene.
Conclusion
The choice between This compound and 1,2-dibromo-3-methoxybenzene is fundamentally a strategic one, dictated by the desired final product and synthetic pathway.
-
This compound is the reagent of choice for sequential, site-selective functionalization . Its inherent and predictable reactivity difference between the C-I and C-Br bonds allows for the controlled, stepwise introduction of two different functionalities.
-
1,2-dibromo-3-methoxybenzene is well-suited for the synthesis of symmetrically di-substituted products via double cross-coupling reactions. Furthermore, it can be used to generate unsymmetrical products through a lithiation-trapping sequence followed by a subsequent cross-coupling , although this may present challenges in regioselectivity during the lithiation step.
Researchers and drug development professionals should select the starting material that offers the most direct and high-yielding route to their target molecule, considering the principles of reactivity and the synthetic strategies outlined in this guide.
References
Purity Assessment of Synthesized "2-Bromo-1-iodo-3-methoxybenzene": A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to ensure the reliability of experimental outcomes and the quality of downstream products. This guide provides a comprehensive comparison of the purity assessment of synthesized "2-Bromo-1-iodo-3-methoxybenzene" with a viable alternative, "2,3-dibromoanisole." Due to the limited availability of detailed experimental data for "this compound," this guide combines reported data for analogous compounds with proposed methodologies to offer a practical framework for purity evaluation.
The subject of this guide, "this compound," is a halogenated anisole derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1] The presence of multiple, distinct halogen substituents offers opportunities for selective functionalization through various cross-coupling reactions. As an alternative for comparison, "2,3-dibromoanisole" has been selected due to its structural similarity, offering a different combination of halogen atoms on the same aromatic core.
Synthesis and Potential Impurities
A plausible synthetic route to "this compound" could involve the iodination of 2-bromo-3-methoxy-phenol followed by methylation, or the direct iodination of 2-bromoanisole. Direct iodination of aromatic compounds can be achieved using various reagents, such as N-iodosuccinimide (NIS).[2]
A common method for the synthesis of "2,3-dibromoanisole" is the bromination of 2-bromoanisole.[3][4] Anisole itself can be brominated to yield a mixture of bromo- and dibromoanisoles.[5]
The synthesis of these compounds can lead to several potential impurities, including:
-
Isomeric Products: Positional isomers are common byproducts in electrophilic aromatic substitution reactions. For "this compound," this could include other bromo-iodo-methoxybenzene isomers. For "2,3-dibromoanisole," isomers such as 2,4-dibromoanisole are known to form.[1]
-
Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials like 2-bromoanisole.
-
Over-halogenated Products: The reaction may proceed further than desired, leading to the formation of tri-halogenated species.
Comparative Purity Assessment Methods
A multi-technique approach is essential for a thorough purity assessment. The following analytical methods are recommended for both "this compound" and "2,3-dibromoanisole."
| Analytical Technique | Principle | Information Provided | Key Performance Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | Quantitative purity, detection of non-volatile impurities and isomers. | Retention time, peak area, resolution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. | Identification of volatile impurities, starting materials, and byproducts; confirmation of molecular weight. | Retention time, mass-to-charge ratio (m/z). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Chemical shift (δ), coupling constants (J), integration. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, S, and halogens. | Confirmation of elemental composition and empirical formula. | Percentage composition. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible purity analysis. The following are proposed methods based on established analytical practices for halogenated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of halogenated anisoles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
Injection: Splitless injection of 1 µL of the sample dissolved in a volatile solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C spectra. The purity can be estimated by comparing the integrals of the analyte signals to those of any visible impurities. For quantitative NMR (qNMR), a certified internal standard is required.
Data Presentation and Comparison
The following tables present a hypothetical comparison based on typical results for similar compounds.
Table 1: Hypothetical Purity Data
| Compound | Synthesis Method | Purity (by HPLC, Area %) | Major Impurities |
| This compound | Iodination of 2-bromoanisole | ~97% | Positional isomers, unreacted 2-bromoanisole |
| 2,3-Dibromoanisole | Bromination of 2-bromoanisole | ~95-98% | 2,4-dibromoanisole, 2-bromoanisole |
Table 2: Hypothetical Analytical Data
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) - Key Signals | GC-MS (m/z) - Molecular Ion |
| This compound | 312.93 | Aromatic protons (~6.5-7.5 ppm), Methoxy protons (~3.9 ppm) | 312, 314 |
| 2,3-Dibromoanisole | 265.93 | Aromatic protons (~6.8-7.5 ppm), Methoxy protons (~3.9 ppm) | 264, 266, 268 |
Visualization of Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of these compounds involves a chemical reaction followed by purification steps to isolate the desired product.
Analytical Workflow for Purity Assessment
A logical sequence of analytical techniques is employed to comprehensively assess the purity of the synthesized compound.
Application in Drug Development
Halogenated aromatic compounds are frequently utilized as scaffolds in the design of kinase inhibitors and other therapeutic agents. The methoxy group is also a common feature in many approved drugs.[8] The specific halogen atoms and their positions on the aromatic ring can significantly influence the compound's binding affinity to a biological target, as well as its pharmacokinetic properties. The ability to selectively perform further chemical modifications at the bromine or iodine positions makes "this compound" a potentially versatile intermediate in the synthesis of focused compound libraries for screening in drug discovery programs.[9]
Conclusion
The purity assessment of synthesized "this compound" requires a combination of chromatographic and spectroscopic techniques. While specific experimental data for this compound is scarce, a comparative analysis with the structurally similar "2,3-dibromoanisole" and data from related halogenated anisoles provides a robust framework for developing and executing a comprehensive purity analysis. For researchers in drug development, ensuring the high purity of such intermediates is a critical step in the path toward identifying and optimizing novel therapeutic candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,3-Dibromoanisole | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Analysis of a "2-Bromo-1-iodo-3-methoxybenzene" Reaction Mixture
For researchers engaged in the synthesis of "2-Bromo-1-iodo-3-methoxybenzene," robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring final product purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the analysis of a "this compound" reaction mixture, supported by hypothetical experimental data to illustrate the separation principles.
Introduction to the Analytical Challenge
The synthesis of "this compound" can result in a complex mixture containing the starting materials, the desired product, and potential isomeric or related impurities. Effective chromatographic separation is necessary to distinguish between these closely related aromatic compounds. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common and effective technique for such separations.[1][2] The retention of analytes is primarily driven by hydrophobic interactions, with more nonpolar compounds being retained longer on the column.
This guide compares two common approaches for the HPLC analysis of halogenated aromatic compounds: a standard C18 column and a Phenyl-Hexyl column, which offers alternative selectivity due to π-π interactions.
Experimental Protocols
A generalized experimental protocol for the HPLC analysis is provided below. Specific parameters for each comparative method are detailed in the subsequent tables.
1. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve the sample in the initial mobile phase composition (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]
-
Detection: Monitor the elution profile at a wavelength where the aromatic compounds exhibit strong absorbance, typically around 254 nm.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the hypothetical performance of two different HPLC methods for the separation of "this compound" from potential starting materials and a common positional isomer impurity.
Method 1: Standard C18 Column
A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[4]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Hypothetical Chromatographic Results (Method 1)
| Compound | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 3-Bromoanisole (Starting Material) | 5.2 | 1.1 | - |
| 1,3-Diiodobenzene (Starting Material) | 8.9 | 1.2 | 8.5 |
| This compound | 10.5 | 1.1 | 3.8 |
| 2-Bromo-3-iodo-1-methoxybenzene (Isomer) | 10.9 | 1.3 | 1.2 |
Method 2: Phenyl-Hexyl Column
A Phenyl-Hexyl column provides an alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the analytes.[5] This can be advantageous for separating positional isomers.[6]
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Hypothetical Chromatographic Results (Method 2)
| Compound | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 3-Bromoanisole (Starting Material) | 4.8 | 1.1 | - |
| 1,3-Diiodobenzene (Starting Material) | 8.5 | 1.2 | 9.1 |
| This compound | 11.2 | 1.1 | 5.5 |
| 2-Bromo-3-iodo-1-methoxybenzene (Isomer) | 12.1 | 1.2 | 2.5 |
Mandatory Visualization
The logical workflow for the HPLC analysis of the "this compound" reaction mixture is depicted in the following diagram.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. jordilabs.com [jordilabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Navigating the Catalytic Landscape for 2-Bromo-1-iodo-3-methoxybenzene Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. The dihalogenated arene, 2-Bromo-1-iodo-3-methoxybenzene, presents a valuable scaffold for the synthesis of complex molecules, leveraging the differential reactivity of its carbon-iodine and carbon-bromine bonds. This guide provides a comparative analysis of catalytic systems for the coupling reactions of this substrate, supported by available experimental data, to aid in the selection of optimal synthetic routes.
The primary challenge and opportunity in the catalytic coupling of this compound lies in achieving regioselectivity. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition by low-valent transition metal catalysts. This reactivity difference allows for selective functionalization at the iodo-position under carefully controlled conditions. More forcing conditions can subsequently enable reaction at the bromo-position, allowing for a stepwise introduction of different functionalities.
Comparative Performance of Catalytic Systems
While a comprehensive, direct comparative study of various named cross-coupling reactions on this compound is not extensively documented in publicly available literature, we can infer performance based on reactions of analogous substrates and the limited specific examples found. The following table summarizes potential catalytic systems and their expected outcomes.
| Coupling Reaction | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield | Notes |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Moderate to High | General conditions for selective C-I coupling. Yields are typically good for a wide range of boronic acids. A patent mentions the use of this substrate in a Suzuki reaction, but without specific yield data. |
| Ullmann-type Coupling | CuI / ligand | Cs₂CO₃ | Dioxane | 110 | 20 | Poor | An attempted Ullmann-type reaction with 2-bromoresorcinol was reported to have a poor yield and difficult product separation.[1] |
| Benzyne Formation/Coupling | n/a (NaH) | NaH | THF | 90 | 12 | Good (for etherification) | This reaction proceeds via a benzyne intermediate, not a transition-metal catalytic cycle in the traditional sense. It has been used for C-O bond formation with alcohols.[2][3] |
Experimental Protocols
Detailed experimental protocols for the successful coupling of this compound are scarce. However, based on the benzyne formation and Ullmann-type reactions found, the following represents a generalized procedure that can be adapted.
Protocol 1: Etherification via Benzyne Formation and Coupling
This protocol is adapted from literature describing the reaction of this compound with an alcohol via a benzyne intermediate.[2][3]
Materials:
-
This compound
-
Alcohol (e.g., n-butanol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the substrate.
-
Add the alcohol (2.0 equiv).
-
Carefully add sodium hydride (3.0 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ullmann-type C-O Coupling (as attempted)
This protocol is based on a reported attempt of an Ullmann-type reaction.[1] Note that this reaction was reported to have a poor yield.
Materials:
-
This compound
-
A phenol (e.g., 2-bromoresorcinol)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a phenanthroline derivative)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry three-neck round-bottom flask under an inert atmosphere, combine this compound, the phenol, CuI, the ligand, and Cs₂CO₃.
-
Add anhydrous dioxane.
-
Heat the mixture to 110 °C and stir for 20 hours.
-
After cooling, filter the mixture through a pad of celite, washing with an organic solvent.
-
The filtrate is then washed with aqueous ammonium chloride and brine.
-
The organic layer is dried and concentrated.
-
Purification is attempted via column chromatography.
Visualizing the Workflow
A general workflow for a catalytic cross-coupling experiment is crucial for planning and execution in a research setting.
Caption: A typical experimental workflow for a transition-metal catalyzed cross-coupling reaction.
Signaling Pathways in Catalysis
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a common pathway, which is essential to understand for reaction optimization.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Validating the Structure of a "2-Bromo-1-iodo-3-methoxybenzene" Coupling Product: A Comparative Guide
For researchers engaged in the synthesis of complex organic molecules, particularly in the field of drug development, the selective functionalization of polyhalogenated aromatic compounds is a common challenge. "2-Bromo-1-iodo-3-methoxybenzene" presents a valuable scaffold, offering two distinct reactive sites for cross-coupling reactions. The validation of the resulting product's structure is paramount to ensure the desired regioisomer is obtained, preventing costly delays and misinterpretation of downstream biological data.
This guide provides a comparative analysis of two widely used palladium-catalyzed cross-coupling reactions, the Suzuki and Sonogashira couplings, for the selective functionalization of "this compound". It further outlines detailed experimental protocols for the definitive structural validation of the coupling products using modern analytical techniques.
Regioselectivity in Cross-Coupling Reactions
The inherent difference in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl) is the cornerstone of achieving regioselectivity in the cross-coupling of di-halogenated aromatic compounds.[1] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, under carefully controlled conditions, coupling reactions can be directed to occur selectively at the iodo-substituted position.
Comparison of Suzuki and Sonogashira Coupling Reactions
The choice between a Suzuki or Sonogashira coupling depends on the desired functionality to be introduced. The Suzuki coupling is ideal for forming carbon-carbon single bonds, typically introducing aryl or vinyl groups, while the Sonogashira coupling is employed to form carbon-carbon triple bonds by coupling with a terminal alkyne.
Below is a comparative summary of the expected outcomes for the selective coupling of "this compound" with phenylboronic acid (Suzuki) and phenylacetylene (Sonogashira). The data presented is hypothetical but based on typical yields and purities observed for similar reactions.
| Feature | Suzuki Coupling with Phenylboronic Acid | Sonogashira Coupling with Phenylacetylene | Alternative Coupling Methods |
| Primary Product | 2-Bromo-3-methoxy-1,1'-biphenyl | 2-Bromo-1-methoxy-3-(phenylethynyl)benzene | Products from Stille, Heck, or Buchwald-Hartwig couplings |
| Expected Regioselectivity | >95% at the iodo-position | >98% at the iodo-position | Varies depending on the reaction |
| Typical Yield | 80-90% | 85-95% | Generally good to excellent yields |
| Potential Byproducts | Homocoupling of phenylboronic acid, double-coupled product, starting material | Homocoupling of phenylacetylene (Glaser coupling), double-coupled product, starting material | Substrate and reagent-specific byproducts |
| Reaction Conditions | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF) | Varied conditions depending on the specific reaction |
Experimental Protocols for Structural Validation
Definitive structural elucidation of the coupling product requires a combination of spectroscopic and spectrometric techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the product.[2]
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass of the product and any potential byproducts. The mass spectrum should show a clear molecular ion peak corresponding to the desired product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the precise structure and regiochemistry of the coupling product.[4]
Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Perform baseline correction.
-
Integrate the signals.
-
Expected ¹H NMR Data:
| Compound | Predicted Chemical Shifts (ppm) and Multiplicities |
| 2-Bromo-3-methoxy-1,1'-biphenyl | Aromatic protons of the biphenyl system will appear between 7.0 and 7.6 ppm. The methoxy group will be a singlet around 3.8-3.9 ppm.[6][7] |
| 2-Bromo-1-methoxy-3-(phenylethynyl)benzene | Aromatic protons will be in the range of 7.1-7.7 ppm. The methoxy group will appear as a singlet around 3.9 ppm.[1][8] |
Acquisition Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
Expected ¹³C NMR Data:
| Compound | Predicted Chemical Shift Ranges (ppm) |
| 2-Bromo-3-methoxy-1,1'-biphenyl | Aromatic carbons will be in the 110-160 ppm region. The carbon attached to the bromine will be downfield, and the carbon attached to the methoxy group will be significantly downfield. The methoxy carbon will be around 56 ppm.[6][7] |
| 2-Bromo-1-methoxy-3-(phenylethynyl)benzene | Aromatic carbons will appear between 110 and 140 ppm. The alkyne carbons will be in the 80-95 ppm range. The methoxy carbon will be around 56 ppm.[8][11] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the coupling and validation process.
Caption: A workflow for the synthesis and validation of the coupling product.
Caption: A decision-making flowchart for confirming the product's structure.
References
- 1. rsc.org [rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-bromo-2-(phenylethynyl)benzene [orgspectroscopyint.blogspot.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-1-iodo-3-methoxybenzene: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-iodo-3-methoxybenzene, a halogenated aromatic compound. Following these procedures is crucial for mitigating potential hazards associated with this class of chemicals.
I. Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of halogenated organic compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A laboratory coat or a chemical-resistant apron, along with full-length pants and closed-toe shoes, should be worn to prevent skin contact.
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
In the event of accidental exposure, adhere to the following first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water for a minimum of 15 minutes. If skin irritation develops or persists, seek medical advice.[1][2]
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
II. Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 74128-84-0 | Echemi[3] |
| Molecular Formula | C₇H₆BrIO | Echemi[3] |
| Molecular Weight | 312.93 g/mol | Echemi[3] |
| Melting Point | 46-47 °C | Echemi[3] |
| Density | 2.062 ± 0.06 g/cm³ (Predicted) | Echemi[3] |
| Storage | 4°C, protect from light | ChemScene[5] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as "Halogenated Organic Waste." Do not mix this waste with non-halogenated chemical waste. It is crucial to prevent this chemical from entering the environment by avoiding disposal down the drain.[1]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Labeling:
-
Clearly label a designated waste container as "Halogenated Organic Waste."
-
The label must include the full chemical name, "this compound," and appropriate hazard symbols (e.g., GHS07 for "Warning").[5]
-
-
Disposal of Solid Waste:
-
Carefully transfer any solid this compound waste into the designated "Halogenated Organic Waste" container.
-
Any materials used in the transfer, such as weighing paper or spatulas that cannot be decontaminated, should also be placed in this container.
-
-
Disposal of Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions from reactions or cleaning solvents, in a separate, clearly labeled "Halogenated Liquid Waste" container.
-
-
Disposal of Contaminated Materials:
-
All disposable lab equipment, such as gloves, pipette tips, and paper towels that have come into contact with this compound, must be disposed of in the "Halogenated Organic Waste" container.
-
-
Final Disposal:
-
Store the sealed and properly labeled waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2]
-
Arrange for the collection and disposal of the waste through an approved and licensed waste disposal contractor, in accordance with all applicable local, state, and federal regulations.[1][3]
-
IV. Disposal Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
